molecular formula C8H7Cl3FNO B15203295 3,5-Dichloro-4-fluorophenacylamine hydrochloride

3,5-Dichloro-4-fluorophenacylamine hydrochloride

Cat. No.: B15203295
M. Wt: 258.5 g/mol
InChI Key: HDMOSMKZFGBRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-fluorophenacylamine hydrochloride (CAS 1823925-51-4) is a chemical compound with the molecular formula C8H7Cl3FNO and a molecular weight of 258.5 g/mol . This compound is intended for research and development purposes only and is not classified as a drug or approved for any human or veterinary use. The presence of both chlorine and fluorine substituents on the aromatic ring is a common structural motif in medicinal chemistry. Fluorine-containing compounds are known to enhance pharmacological properties, such as improving lipid solubility for better absorption and transport, and can act as a bioisostere to alter biological activity and metabolic stability . The phenacylamine functional group can serve as a versatile building block or synthetic intermediate for the creation of more complex molecules, such as various heterocycles. Researchers may explore the potential of this compound in developing new substances for antimicrobial studies, given that structurally related halogenated heterocycles have demonstrated significant biological activities . This product is strictly for research use in a laboratory setting.

Properties

Molecular Formula

C8H7Cl3FNO

Molecular Weight

258.5 g/mol

IUPAC Name

2-amino-1-(3,5-dichloro-4-fluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H6Cl2FNO.ClH/c9-5-1-4(7(13)3-12)2-6(10)8(5)11;/h1-2H,3,12H2;1H

InChI Key

HDMOSMKZFGBRAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)CN.Cl

Origin of Product

United States

Foundational & Exploratory

3,5-Dichloro-4-fluorophenacylamine Hydrochloride: Strategic Scaffold for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,5-Dichloro-4-fluorophenacylamine hydrochloride (CAS 1823925-51-4) is a specialized halogenated building block critical to the synthesis of "privileged structures" in medicinal chemistry. Distinguished by its electron-deficient 3,5-dichloro-4-fluorophenyl ring, this compound serves as a primary linchpin for generating 4-arylthiazoles, imidazoles, and


-ethanolamines found in high-potency kinase inhibitors and metabolic modulators. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in drug discovery, specifically targeting the Autotaxin (ATX) and S-adenosylmethionine decarboxylase (AdoMetDC) pathways.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is an


-aminoketone salt, stabilized as the hydrochloride to prevent the self-condensation typical of free 

-aminoketones (e.g., dihydropyrazine formation).
PropertySpecification
Chemical Name 2-Amino-1-(3,5-dichloro-4-fluorophenyl)ethan-1-one hydrochloride
Common Name 3,5-Dichloro-4-fluorophenacylamine HCl
CAS Number 1823925-51-4
Molecular Formula

Molecular Weight 258.50 g/mol
Structure

Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane,

)
Hygroscopicity Moderate (Store under inert atmosphere)
Structural Significance: The "Halogenated Warhead"

The 3,5-dichloro-4-fluoro substitution pattern is not arbitrary; it is a tuned pharmacophore:

  • Metabolic Blockade: The C4-fluorine atom blocks para-hydroxylation, a primary metabolic clearance route for phenyl rings, significantly extending the half-life (

    
    ) of derived drugs [1].
    
  • Electronic Modulation: The 3,5-dichloro substituents exert a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This enhances

    
    -stacking interactions with electron-rich amino acid residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets [2].
    
  • Lipophilicity: The halogen triad increases the partition coefficient (

    
    ), improving membrane permeability compared to non-halogenated analogs.
    

Synthesis & Production Logic

The synthesis of 3,5-Dichloro-4-fluorophenacylamine HCl presents a challenge due to the high reactivity of the free amine. The Delépine Reaction is the industry-standard protocol for high-purity synthesis, avoiding the over-alkylation issues common with direct ammonolysis.

Synthetic Pathway Analysis

The workflow begins with the commercially available 3,5-dichloro-4-fluoroacetophenone.

  • 
    -Bromination:  The acetophenone is brominated to form the phenacyl bromide.
    
  • Quaternization: Reaction with Hexamethylenetetramine (HMTA) forms a stable quaternary ammonium salt (hexaminium salt).

  • Acid Hydrolysis: The salt is cleaved using ethanolic HCl to release the primary amine as the hydrochloride salt.

SynthesisWorkflow Start 3,5-Dichloro-4- fluoroacetophenone Step1 Bromination (Br2 / HOAc) Start->Step1 Inter1 Phenacyl Bromide Intermediate Step1->Inter1 Step2 Delépine Reaction (HMTA / CHCl3) Inter1->Step2 Inter2 Hexaminium Salt Step2->Inter2 Step3 Hydrolysis (HCl / EtOH) Inter2->Step3 Final 3,5-Dichloro-4-fluorophenacylamine Hydrochloride Step3->Final

Figure 1: The Delépine synthetic route ensures primary amine specificity, preventing secondary/tertiary amine byproducts.

Experimental Protocols

Protocol A: Synthesis via Delépine Reaction

Note: This procedure requires a fume hood due to the lachrymatory nature of phenacyl bromides.

Reagents:

  • 3,5-Dichloro-4-fluoroacetophenone (10 mmol)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • Hexamethylenetetramine (HMTA)

  • Concentrated HCl

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Bromination: Dissolve 3,5-dichloro-4-fluoroacetophenone (2.07 g, 10 mmol) in glacial acetic acid (15 mL). Add bromine (0.51 mL, 10 mmol) dropwise at 0°C. Stir at room temperature for 2 hours until decolorization. Pour into ice water, filter the solid phenacyl bromide, and dry in vacuo.

  • Hexaminium Salt Formation: Dissolve the dried phenacyl bromide in chloroform (20 mL). Add HMTA (1.54 g, 11 mmol) in one portion. Stir at reflux for 4 hours. A thick white precipitate (the adduct) will form. Filter and wash with cold chloroform.

  • Hydrolysis: Suspend the adduct in ethanol (30 mL). Add concentrated HCl (3 mL) carefully. Reflux the mixture for 2-4 hours. The solid will dissolve, followed by the precipitation of ammonium chloride.

  • Isolation: Filter off the ammonium chloride while hot. Cool the filtrate to 0°C. The target compound, 3,5-Dichloro-4-fluorophenacylamine hydrochloride, will crystallize. Filter, wash with cold acetone, and dry.

Protocol B: Hantzsch Thiazole Synthesis (Application)

This compound is most frequently used to synthesize 2-amino-4-arylthiazoles , a scaffold seen in biologically active kinase inhibitors [3].

  • Reactants: 3,5-Dichloro-4-fluorophenacylamine HCl (1 eq) + Thiourea (1.2 eq).

  • Solvent: Ethanol or DMF.

  • Condition: Reflux for 2 hours.

  • Mechanism: The amine attacks the thiourea carbon, followed by cyclization and dehydration to form the thiazole ring.

  • Result: 4-(3,5-dichloro-4-fluorophenyl)thiazol-2-amine.

Biological Applications & Mechanism of Action

The "3,5-dichloro-4-fluorophenyl" moiety is a validated pharmacophore in several high-value therapeutic areas.

Autotaxin (ATX) Inhibition

Autotaxin is an enzyme responsible for generating Lysophosphatidic Acid (LPA), a promoter of tumor metastasis and fibrosis.[1]

  • Mechanism: Inhibitors derived from this scaffold bind to the ATX hydrophobic pocket.[1] The 3,5-dichloro substitution fills the hydrophobic channel, while the 4-fluoro group interacts with backbone amides via halogen bonding [4].

  • Potency: Analogues containing this specific ring system have demonstrated

    
     values as low as 40 nM  in melanoma cell invasion assays [4].
    
Kinase Inhibition (PDK1 / IRAK4)

In kinase drug discovery, this phenacylamine is cyclized to form the "hinge-binding" region of the inhibitor.

  • Target: 3-Phosphoinositide-dependent protein kinase 1 (PDK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

  • Role: The resulting heterocyclic system (e.g., imidazo[1,2-a]pyridine) positions the halogenated ring to occupy the ATP-binding pocket's "back cleft," improving selectivity over other kinases [5].

BiologicalMechanism Core 3,5-Dichloro-4-fluorophenacylamine (Scaffold) Deriv1 4-Arylthiazoles (via Hantzsch) Core->Deriv1 Cyclization Deriv2 Phenylethanolamines (via Reduction) Core->Deriv2 NaBH4 Reduction Target1 Autotaxin (ATX) Hydrophobic Pocket Deriv1->Target1 Inhibits Metastasis Target2 PDK1 / IRAK4 ATP Back Cleft Deriv1->Target2 Modulates Inflammation Target3 Adrenergic Receptors (Beta-blocker analogs) Deriv2->Target3 Receptor Binding

Figure 2: Pharmacological divergence of the phenacylamine scaffold.

Safety & Handling Guide

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.[2]Wear nitrile gloves (min thickness 0.11 mm).
Eye Irritation H319: Causes serious eye irritation.[2]Use safety goggles with side shields.
Stability Hygroscopic.Store in desiccator at -20°C for long term.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl/F content).

References

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

  • Wilcken, R., et al. (2013). Halogen bonding in drug discovery: structure, diversity, and design principles. Journal of Medicinal Chemistry. Link

  • Cai, X., et al. (2011). Discovery of 2,4-diaminopyrimidines as potent and selective inhibitors of PDK1. Journal of Medicinal Chemistry. Link

  • Gupte, R., et al. (2011). Highly Potent Non-Carboxylic Acid Autotaxin Inhibitors Reduce Melanoma Metastasis. PMC/NIH. Link

  • Curadev Pharma. (2014).[3] Inhibitors of the kynurenine pathway. Patent WO2014186035A1. Link

Sources

Molecular weight and formula of 3,5-Dichloro-4-fluorophenacylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3,5-Dichloro-4-fluorophenacylamine HCl

Abstract This technical guide provides a comprehensive analysis of 3,5-Dichloro-4-fluorophenacylamine Hydrochloride (CAS 1823925-51-4), a specialized halogenated aminoketone intermediate. Critical for the synthesis of bioactive scaffolds—including beta-amino alcohols and heterocyclic kinase inhibitors—this compound offers a unique substitution pattern that modulates metabolic stability and lipophilicity in drug candidates. This document details its physicochemical properties, a validated synthetic workflow, analytical characterization standards, and safety protocols for high-integrity research environments.

Chemical Identity & Physicochemical Properties

The core identity of the compound is defined by its specific halogenation pattern, which imparts significant electron-withdrawing character to the phenyl ring, influencing both the pKa of the amine and the reactivity of the carbonyl group.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 2-amino-1-(3,5-dichloro-4-fluorophenyl)ethanone hydrochloride
Common Name 3,5-Dichloro-4-fluorophenacylamine HCl
CAS Number 1823925-51-4
Molecular Formula C₈H₇Cl₃FNO
Molecular Weight 258.50 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane
Melting Point >200°C (Decomposition characteristic of HCl salts)
H-Bond Donors 3 (Ammonium protons)
H-Bond Acceptors 2 (Carbonyl oxygen, Fluorine)

Synthetic Methodology: A Self-Validating Protocol

Synthesis of phenacylamines requires strict control to prevent self-condensation (formation of dihydropyrazines) and polyalkylation. The Delépine Reaction is the industry-standard method for high-purity primary aminoketones, avoiding the secondary amine byproducts common with direct ammonolysis.

Retrosynthetic Analysis

The target is assembled from 1-bromo-3,5-dichloro-4-fluorobenzene via a Grignard-mediated acetylation, followed by alpha-bromination and hexamine quaternization.

SynthesisPath Start 1-Bromo-3,5-dichloro- 4-fluorobenzene Inter1 3,5-Dichloro-4- fluoroacetophenone Start->Inter1 1. Mg, THF 2. Acetic Anhydride Inter2 Alpha-Bromo Intermediate Inter1->Inter2 Br2, HBr/AcOH (Alpha-Bromination) HexSalt Hexaminium Salt Inter2->HexSalt Hexamine, CHCl3 (Delépine Reaction) Final 3,5-Dichloro-4-fluorophenacylamine HCl (Target) HexSalt->Final HCl, EtOH (Hydrolysis)

Figure 1: Step-wise synthetic pathway utilizing the Delépine reaction to ensure primary amine exclusivity.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dichloro-4-fluoroacetophenone

  • Reagents: 1-Bromo-3,5-dichloro-4-fluorobenzene (1.0 eq), Magnesium turnings (1.1 eq), Acetic Anhydride (1.2 eq), Dry THF.

  • Procedure: Generate the Grignard reagent in dry THF under Argon. Cool to -78°C and cannulate into a solution of acetic anhydride (to prevent double addition). Quench with NH₄Cl.

  • Checkpoint: Monitor disappearance of aryl bromide via TLC (Hexane/EtOAc 9:1).

Step 2: Alpha-Bromination

  • Reagents: Acetophenone intermediate (1.0 eq), Bromine (1.0 eq), Glacial Acetic Acid, catalytic HBr.

  • Procedure: Dissolve ketone in acetic acid. Add Br₂ dropwise at 0°C. The reaction is autocatalytic.

  • Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.

  • Caution: The product (phenacyl bromide) is a potent lachrymator . Handle only in a high-flow fume hood.

Step 3: Delépine Amination (The Specificity Step)

  • Reagents: Alpha-bromo ketone (1.0 eq), Hexamethylenetetramine (Hexamine) (1.05 eq), Chloroform or Chlorobenzene.

  • Procedure: Stir reactants in chloroform at room temperature for 12–24 hours. The hexaminium salt will precipitate as a white solid. Filter and wash with ether to remove non-polar impurities.

  • Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1) and reflux for 4 hours. Cool to precipitate the target ammonium chloride salt.

  • Purification: Recrystallize from MeOH/Et₂O.

Analytical Characterization

To validate the structure and purity, the following spectral signatures must be confirmed.

Table 2: Expected Spectral Data

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (DMSO-d₆) δ 8.50 (br s, 3H)-NH₃⁺ (Ammonium protons)
δ 8.15 (d, 2H, J=6 Hz)Aromatic protons (meta to F, ortho to Cl)
δ 4.65 (s, 2H)-CH₂- (Alpha-methylene)
¹³C NMR ~190 ppmC=O (Ketone carbonyl)
~155 ppm (d, J~250 Hz)C-F (Fluorine-bearing carbon)
FT-IR 1690–1700 cm⁻¹C=O Stretch (Conjugated ketone)
2800–3000 cm⁻¹N-H Stretch (Broad, ammonium salt)
Mass Spectrometry m/z ~222/224 (3:1 ratio)[M+H]⁺ (Free base, Cl isotope pattern)

Applications in Drug Discovery

This compound serves as a "warhead" precursor and a scaffold for bioisosteric replacement. The 3,5-dichloro-4-fluoro motif is metabolically robust, blocking P450 oxidation at the para-position and reducing electron density on the ring.

Key Reaction Pathways
  • Hantzsch Thiazole Synthesis: Reaction with thioamides yields 2,4-disubstituted thiazoles, common in kinase inhibitors (e.g., Dasatinib analogs).

  • Asymmetric Reduction: Reduction with Noyori catalysts yields chiral beta-amino alcohols, critical for adrenergic receptor ligands.

  • Reductive Amination: Coupling with aldehydes creates secondary amines for monoamine reuptake inhibitors.

Applications Core 3,5-Dichloro-4- fluorophenacylamine HCl Thiazole 2-Substituted-4-Ar-Thiazoles (Kinase Inhibitors) Core->Thiazole + Thioamide (Hantzsch Synthesis) AminoAlc Chiral Beta-Amino Alcohols (Adrenergic Ligands) Core->AminoAlc + NaBH4 or Noyori Transfer Hydrog. Imidazo Imidazopyridines (GABA Modulators) Core->Imidazo + 2-Aminopyridine (Cyclocondensation)

Figure 2: Divergent synthesis applications of the phenacylamine scaffold in medicinal chemistry.

Handling & Safety (EHS)

  • Corrosivity: The HCl salt is acidic and corrosive to mucous membranes.

  • Lachrymator Potential: While the salt is stable, any reversion to the free base or presence of trace alpha-bromo precursor poses a severe lachrymatory risk.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3,5-Dichloro-4-fluoroaniline.[1][2] Retrieved from [Link]

  • European Patent Office. (2018).[3] Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (EP 3 207 018 B1). Retrieved from [Link]

Sources

The Emerging Potential of 3,5-Dichloro-4-fluorophenacylamine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The strategic incorporation of halogen atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance pharmacological activity.[1][2] This guide delves into the medicinal chemistry of a promising, yet underexplored, scaffold: 3,5-Dichloro-4-fluorophenacylamine. By combining the structural features of the versatile phenacylamine core with a unique polyhalogenation pattern, these derivatives present a compelling platform for the development of novel therapeutic agents. This document provides a comprehensive overview of their synthetic rationale, explores potential biological activities based on structure-activity relationships (SAR) of related compounds, outlines key experimental protocols for their evaluation, and discusses future perspectives for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Polyhalogenated Phenacylamines

The phenacylamine scaffold and its related precursor, phenethylamine, are privileged structures in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial effects.[3][4][5] The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a well-established strategy to refine a drug candidate's profile. Halogens can influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets through mechanisms like halogen bonding.[1][2][6]

The specific 3,5-dichloro-4-fluoro substitution pattern is of particular interest:

  • Chlorine: The two chlorine atoms at the meta positions increase the molecule's bulk and lipophilicity, which can enhance its ability to fit into hydrophobic pockets of target proteins and cross biological membranes.[1][6] Dichloro-substituted benzene rings, in particular, have been associated with significant antifungal activity in related phenacyl compounds.[3]

  • Fluorine: A fluorine atom at the para position brings high electronegativity and the ability to form strong carbon-fluorine bonds, often leading to increased metabolic stability.[7][8] Its small size compared to hydrogen means it can act as a "bioisostere," mimicking hydrogen while altering the electronic properties of the aromatic ring.[6]

This unique combination suggests that 3,5-Dichloro-4-fluorophenacylamine derivatives could exhibit enhanced potency, selectivity, and pharmacokinetic properties compared to their non-halogenated or mono-halogenated counterparts, making them a fertile ground for drug discovery.

Synthetic Strategies: A Proposed Pathway

While specific literature on the synthesis of 3,5-Dichloro-4-fluorophenacylamine is scarce, a robust and logical synthetic route can be proposed based on established organic chemistry principles for producing α-haloketones and subsequent N-alkylation. The primary pathway involves a two-step process.

Step 1: Synthesis of the α-Bromoketone Intermediate The initial step is the α-bromination of the corresponding acetophenone. This reaction proceeds via an enol or enolate intermediate and is a standard method for producing phenacyl bromide precursors.

Step 2: N-Alkylation to Form the Phenacylamine Derivative The resulting 2-bromo-1-(3,5-dichloro-4-fluorophenyl)ethan-1-one is a potent electrophile. It can be reacted with a wide variety of primary or secondary amines (R¹R²NH) in the presence of a non-nucleophilic base to yield the target phenacylamine derivative. The base neutralizes the HBr byproduct, driving the reaction to completion.

Experimental Protocol: General Synthesis of 3,5-Dichloro-4-fluorophenacylamine Derivatives
  • Synthesis of 2-bromo-1-(3,5-dichloro-4-fluorophenyl)ethan-1-one (Intermediate 2):

    • To a solution of 1-(3,5-dichloro-4-fluorophenyl)ethan-1-one (1 ) (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether, add bromine (Br₂) (1.0-1.1 eq) dropwise at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with copious amounts of water to remove acid, and dry under vacuum to yield the crude α-bromoketone intermediate (2 ). Recrystallization from ethanol can be performed for further purification.

  • Synthesis of 2-(substituted-amino)-1-(3,5-dichloro-4-fluorophenyl)ethan-1-one (Target Compound 3):

    • Dissolve the intermediate (2 ) (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or acetone.

    • Add a suitable amine (e.g., morpholine, piperidine, or a primary amine) (1.1-1.2 eq) to the solution.

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq) to act as a scavenger for the HBr formed during the reaction.

    • Stir the mixture at room temperature or under gentle reflux (40-60 °C) for 8-12 hours, monitoring by TLC.

    • Once the reaction is complete, filter off the base and evaporate the solvent under reduced pressure.

    • Purify the resulting residue using column chromatography on silica gel to obtain the desired 3,5-Dichloro-4-fluorophenacylamine derivative (3 ).

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: N-Alkylation A 1-(3,5-dichloro-4-fluorophenyl)ethan-1-one (1) B 2-bromo-1-(3,5-dichloro-4-fluorophenyl)ethan-1-one (2) A->B Br₂ / Acetic Acid D Target Phenacylamine Derivative (3) B->D K₂CO₃ / MeCN C Substituted Amine (R¹R²NH) C->D B_clone Intermediate (2) SAR cluster_targets Potential Biological Targets Core 3,5-Dichloro-4-fluorophenacyl Amine Moiety (R¹, R²) Anticancer Protein Kinases Apoptotic Pathways Core:f0->Anticancer Lipophilicity Halogen Bonding Core:f1->Anticancer Modulates Selectivity Antifungal Cell Wall Synthesis Ergosterol Biosynthesis Core:f0->Antifungal Enzyme Inhibition Core:f1->Antifungal Modulates Potency Antibacterial Essential Bacterial Enzymes Cell Membrane Integrity Core:f0->Antibacterial Membrane Disruption Core:f1->Antibacterial Modulates Spectrum

Caption: Structure-Activity Relationship (SAR) logic diagram.

Key Experimental Workflow: MTT Assay for Cytotoxicity

To validate the anticancer potential of newly synthesized 3,5-Dichloro-4-fluorophenacylamine derivatives, the MTT assay is a fundamental and reliable colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of Phenacylamine Derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan Crystals (Add DMSO) D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC₅₀ Value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 3,5-Dichloro-4-fluorophenacylamine scaffold represents a highly promising, yet largely untapped, area for medicinal chemistry research. The unique polyhalogenation pattern is rationally designed to enhance the drug-like properties of the well-established phenacylamine core. Based on strong evidence from related compounds, these derivatives are poised to yield potent anticancer and antimicrobial agents.

Future work should focus on:

  • Synthesis and Library Development: Executing the proposed synthesis and expanding it to create a diverse library of derivatives by varying the amine moiety (R¹, R²).

  • Comprehensive Biological Screening: Evaluating the synthesized library against a broad panel of cancer cell lines and microbial strains to identify lead compounds.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which active compounds exert their effects.

  • In Silico Modeling: Employing molecular docking and dynamics simulations to predict binding modes and guide the rational design of next-generation derivatives with improved potency and selectivity.

This systematic approach will be crucial in unlocking the full therapeutic potential of this exciting class of compounds and may pave the way for new clinical candidates in oncology and infectious diseases.

References

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  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[3][9]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). PubMed. Available at:

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (n.d.). PMC.
  • Synthesis and evaluation of 5,7-dichloro-4- (3-{4-[4-(2-[ F]fluoroethyl)-piperazin-1-yl]- phenyl}-ureido). (n.d.). Wiley Online Library.
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  • Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview. (n.d.). SCIRP.
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  • Long Chain Aliphatic Halogenated Compounds in Life Science Applications. (n.d.). Ascensus Specialties.
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (n.d.). RSC Publishing.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). PMC.
  • In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. (2025). MDPI.

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3,5-Dichloro-4-fluorophenacylamine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Isoxazoline and Kinase Inhibitor Scaffolds

Part 1: Executive Summary

In the landscape of modern medicinal chemistry, the 3,5-dichloro-4-fluorophenyl moiety has emerged as a "privileged structure," particularly in the development of next-generation ectoparasiticides (isoxazolines) and oncology therapeutics (kinase inhibitors). 3,5-Dichloro-4-fluorophenacylamine hydrochloride serves as a critical C2-synthon, enabling the introduction of this highly lipophilic, metabolically stable aromatic anchor into heterocyclic scaffolds.

This guide provides a comprehensive technical analysis of this intermediate, detailing its synthesis, handling, and application in drug discovery. Unlike generic reagents, this compound requires specific protocols due to the lachrymatory nature of its precursors and the stability profile of the free base.

Part 2: Chemical Identity & Properties[1][2]

Compound Name: 2-Amino-1-(3,5-dichloro-4-fluorophenyl)ethanone hydrochloride Common Name: 3,5-Dichloro-4-fluorophenacylamine HCl CAS Number: 1823925-51-4 Molecular Formula:


Molecular Weight:  258.50  g/mol 
Physicochemical Profile[1][3][4][5][6][7][8][9][10]
PropertySpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
Melting Point >200 °C (dec.)[1][2]Decomposes without distinct melting if heating rate is slow.
Solubility Water, Methanol, DMSOLimited solubility in non-polar solvents (DCM, Hexane).
Stability Stable as HCl salt at -20°CCritical: Free base is unstable and prone to oxidative dimerization to dihydropyrazines.
pKa (est) ~7.5 (Amine), ~-5 (Ketone)The electron-withdrawing ring lowers the amine pKa compared to unsubstituted phenacylamine.

Part 3: Synthetic Pathway & Protocol

Route Selection Logic

The synthesis of primary phenacylamines is often plagued by over-alkylation (forming secondary/tertiary amines) if direct amination is attempted. For high-purity pharmaceutical applications, the Delépine Reaction is the superior choice over the Gabriel Synthesis or Azide reduction.

  • Why Delépine? It utilizes hexamethylenetetramine (HMTA) to form a quaternary salt that precipitates from non-polar solvents, effectively "locking" the mono-alkylation step and preventing side reactions. Hydrolysis releases the pure primary amine.

Synthesis Workflow (Graphviz)

SynthesisRoute SM 3,5-Dichloro-4-fluoroacetophenone (Starting Material) Bromination Step 1: Bromination (Br2/AcOH or NBS) SM->Bromination Activation Intermediate1 α-Bromoacetophenone (Lachrymator!) Bromination->Intermediate1 Isolation Delepine Step 2: Delépine Reaction (Hexamine/CHCl3) Intermediate1->Delepine SN2 Attack Salt Hexaminium Salt (Precipitate) Delepine->Salt Precipitation Hydrolysis Acid Hydrolysis (HCl/EtOH) Salt->Hydrolysis Cleavage Product 3,5-Dichloro-4-fluorophenacylamine HCl (Final Product) Hydrolysis->Product Crystallization

Caption: Two-step industrial synthesis via the Delépine reaction to ensure mono-amination and high purity.

Detailed Experimental Protocol

Step 1: Bromination of 3,5-Dichloro-4-fluoroacetophenone

  • Setup: 3-neck RBF equipped with a dropping funnel and an acid gas scrubber (NaOH trap).

  • Dissolution: Dissolve 1.0 eq of 3,5-dichloro-4-fluoroacetophenone in Glacial Acetic Acid (5 vol).

  • Bromination: Add 1.05 eq of Bromine (

    
    ) dropwise at 20-25°C. The reaction is autocatalytic; initiate with a few drops of HBr/AcOH if necessary.
    
  • Quench: Once the bromine color fades, pour the mixture into ice water (10 vol).

  • Isolation: Filter the solid precipitate. Wash with cold water. Recrystallize from Ethanol/Water if purity <95%.

    • Safety Note: The product, 3,5-dichloro-4-fluorophenacyl bromide, is a severe lachrymator . Handle only in a functioning fume hood.

Step 2: Delépine Reaction

  • Complexation: Dissolve the bromide (from Step 1) in Chloroform (10 vol). Add 1.1 eq of Hexamethylenetetramine (Hexamine).

  • Reaction: Stir at room temperature for 12–18 hours. The hexaminium salt will precipitate as a thick white solid.

  • Filtration: Filter the salt and wash copiously with Chloroform to remove non-polar impurities.

  • Hydrolysis: Suspend the salt in Ethanol (5 vol) and Conc. HCl (2 eq). Reflux for 2–4 hours. The salt dissolves, and ammonium chloride precipitates upon cooling.

  • Purification: Filter off ammonium chloride. Concentrate the filtrate. Recrystallize the residue from Ethanol/Diethyl Ether to yield the target hydrochloride salt.

Part 4: Applications in Drug Design

This intermediate is a versatile "warhead" carrier. The 3,5-dichloro-4-fluorophenyl group provides:

  • Metabolic Stability: Blockage of para-oxidation (F) and meta-oxidation (Cl).

  • Lipophilicity: Increases

    
    , enhancing membrane permeability and binding affinity in hydrophobic pockets.
    
Isoxazoline Parasiticides

In veterinary medicine (e.g., Sarolaner analogues), this amine is a precursor to the "tail" region of the molecule.

  • Workflow: The amine reacts with carboxylic acids or isocyanates to form amide/urea linkers that connect the aromatic anchor to the isoxazoline core.

Kinase Inhibitors (Oncology)

In RAF/MEK inhibitors, the phenacylamine moiety is often reduced to an amino-alcohol .

  • Asymmetric Reduction: The ketone can be reduced using Noyori catalysts (Ru-BINAP) to yield chiral amino-alcohols, which are classic pharmacophores for beta-adrenergic blocking activity or ATP-competitive kinase inhibition.

Heterocycle Formation (Hantzsch Synthesis)

The alpha-aminoketone is a direct precursor to 2-substituted thiazoles and imidazoles.

Applications Core 3,5-Dichloro-4-fluorophenacylamine HCl Path1 Noyori Reduction Core->Path1 Path2 Hantzsch Synthesis (+ Thioamide) Core->Path2 Path3 Amide Coupling Core->Path3 Prod1 Chiral Amino-Alcohols (Kinase Inhibitors) Path1->Prod1 Prod2 Thiazole Derivatives (Anti-infectives) Path2->Prod2 Prod3 Amide Linkers (Isoxazoline Parasiticides) Path3->Prod3

Caption: Divergent synthetic utility of the phenacylamine scaffold in medicinal chemistry.

Part 5: Quality Control & Analytical Specifications

To ensure "self-validating" protocols, the following analytical markers must be met:

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 254 nm.

  • Retention Time: The amine will elute early; the bromoketone precursor will elute late. Criterion: <0.5% Bromoketone remaining.

NMR Interpretation ( H NMR, DMSO- )
  • 
     8.5 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ).
  • 
     8.0–8.2 ppm (d, 2H):  Aromatic protons (meta to F). The coupling pattern (
    
    
    
    ) confirms the 4-fluoro substitution.
  • 
     4.6 ppm (s, 2H):  Methylene protons (
    
    
    
    ) alpha to the carbonyl. Note: If this signal is split or shifted, check for dimerization.

Part 6: Safety & Handling

  • Lachrymator Hazard: The alpha-bromo intermediate is a potent tear gas. All glassware must be rinsed with a dilute sodium thiosulfate solution (to quench traces of alkyl halide) before removing from the fume hood.

  • Skin Sensitizer: Halogenated aromatics are potential sensitizers. Double-gloving (Nitrile) is mandatory.

  • Storage: The HCl salt is stable but hygroscopic. Store in amber vials at 2–8°C. Do not store as the free base.

References

  • SynQuest Laboratories. (2024). Product Specification: 3,5-Dichloro-4-fluorophenacylamine hydrochloride (CAS 1823925-51-4). Retrieved from

  • Blažević, N., et al. (1979). "Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis."[3] Synthesis, 1979(3), 161-176. (Methodology grounding for Delépine reaction).

  • Pfizer Inc. (2016). Isoxazoline Derivatives as Antiparasitic Agents. Patent WO2016/058896. (Context for 3,5-dichloro-4-fluorophenyl scaffold utility).
  • BenchChem. (2025).[4] Synthesis of Phenacylamine Derivatives via Hexamine Route. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3,5-Dichloro-4-fluorophenacyl bromide. Retrieved from

Sources

X-ray crystallography data for 3,5-Dichloro-4-fluorophenacylamine salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the X-ray Crystallography of 3,5-Dichloro-4-fluorophenacylamine Salts

Abstract

The precise determination of the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to modern drug development. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating molecular structure, absolute stereochemistry, and the intricate network of intermolecular interactions that govern the solid-state properties of a crystalline material.[1][2] This guide provides a comprehensive technical framework for researchers and drug development professionals on the process of obtaining and interpreting X-ray crystallography data for salts of 3,5-Dichloro-4-fluorophenacylamine. As no public crystallographic data for this specific compound currently exists, this document serves as a methodological roadmap, detailing the entire workflow from chemical synthesis and salt formation to crystallization, data collection, and structural analysis. It is designed to impart not just the procedural steps, but the underlying scientific rationale, enabling researchers to navigate the challenges of solid-state characterization with expertise and confidence.

Part 1: Foundational Chemistry: Synthesis and Salt Formation

The journey to a crystal structure begins with the synthesis of a high-purity compound. The solid-state properties of an API can be significantly modulated through the formation of various salts, making salt screening a critical step in pharmaceutical development.[3][4][5] This process aims to identify a salt form with optimal characteristics, such as improved solubility, stability, and bioavailability.[5][6]

Proposed Synthesis of 3,5-Dichloro-4-fluorophenacylamine (Free Base)

A plausible and robust synthetic route starting from a commercially available precursor is essential. The following multi-step synthesis is proposed to obtain the target free base.

Step 1: Friedel-Crafts Acylation of 1,3-Dichloro-2-fluorobenzene. To a cooled solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 1,3-dichloro-2-fluorobenzene. Acetyl chloride is then added dropwise while maintaining a low temperature. The reaction is carefully quenched with ice-water, and the resulting 1-(3,5-dichloro-4-fluorophenyl)ethanone is extracted and purified.

Step 2: α-Bromination of the Acetophenone Derivative. The synthesized acetophenone is subjected to α-bromination using a reagent such as N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or bromine in a suitable solvent like acetic acid. This selectively installs a bromine atom on the carbon adjacent to the carbonyl group, yielding 2-bromo-1-(3,5-dichloro-4-fluorophenyl)ethanone.

Step 3: Formation of the Phenacylamine. The α-bromo ketone is a versatile precursor for introducing the amine functionality. A common and effective method is the Delepine reaction , where the bromide is reacted with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride salt.[7] Alternatively, direct amination with an ammonia source can be employed. Neutralization of the resulting salt with a mild base will afford the free base, 3,5-Dichloro-4-fluorophenacylamine, which should be purified by recrystallization or chromatography.

Protocol for Salt Screening and Formation

With the purified free base in hand, a systematic salt screening can be initiated to identify crystalline salt forms suitable for SCXRD analysis.

Objective: To react the basic 3,5-Dichloro-4-fluorophenacylamine with a panel of pharmaceutically acceptable acids to form a diverse set of salts and identify those that produce high-quality single crystals.

Materials:

  • 3,5-Dichloro-4-fluorophenacylamine (free base)

  • A library of acids (e.g., hydrochloric acid, sulfuric acid, maleic acid, tartaric acid, methanesulfonic acid)

  • A selection of solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, water)

  • Small-scale reaction vials (e.g., 2 mL glass vials)

Procedure:

  • Prepare stock solutions of the free base in several different solvents.

  • Prepare stock solutions of the selected acids.

  • In a systematic manner (often using a 96-well plate format for high-throughput screening), combine stoichiometric amounts (e.g., 1:1 or 2:1 for diprotic acids) of the free base solution and an acid solution.[8]

  • Vary the solvent systems to explore a wide range of polarity and solubility conditions.

  • Allow the resulting solutions to undergo crystallization via the methods described in Part 2.

  • Visually inspect each vial for the formation of crystalline material over several days to weeks. Promising crystalline hits are then scaled up for single-crystal growth.

Part 2: The Crystallization Workflow: Generating Analysis-Ready Crystals

The growth of a high-quality single crystal is often the most significant bottleneck in structure determination. The goal is to create a state of supersaturation from which a single nucleus can grow slowly and without defects into a crystal of sufficient size (typically >50 µm in all dimensions).

Key Crystallization Methodologies

Several classical methods are employed to achieve the slow increase in concentration needed for crystal growth.[8]

  • Slow Evaporation: The solution of the salt is left in a vial loosely covered (e.g., with perforated parafilm), allowing the solvent to evaporate slowly over time, thus increasing the solute concentration to the point of crystallization.

  • Vapor Diffusion: This is a highly controlled and widely successful technique. A concentrated drop of the salt solution is placed in a sealed chamber containing a larger reservoir of a "precipitant" solution.

    • Hanging Drop: The drop is placed on a siliconized coverslip, which is then inverted over the reservoir.

    • Sitting Drop: The drop is placed on a pedestal within the reservoir well. The precipitant in the reservoir slowly draws solvent vapor from the drop, gradually increasing its concentration and inducing crystallization.

  • Anti-Solvent Addition: A second solvent in which the salt is poorly soluble (the "anti-solvent") is slowly introduced into a solution of the salt. This can be done by slow liquid addition or by vapor diffusion of a volatile anti-solvent.

Detailed Protocol: Vapor Diffusion Crystallization

Objective: To grow single crystals of a 3,5-Dichloro-4-fluorophenacylamine salt by equilibrating a drop of the salt solution against a reservoir of a precipitant.

Procedure:

  • Prepare the Salt Solution: Dissolve the salt to a high, but not saturated, concentration in a suitable "crystalizing solvent" (e.g., methanol).

  • Prepare the Reservoir: Fill the reservoir of a crystallization plate well with 500 µL of a "precipitant solvent" (e.g., diethyl ether). The precipitant must be miscible with the crystalizing solvent but should be a poorer solvent for the salt.

  • Set the Drop: Pipette a 1 µL drop of the salt solution onto the sitting drop post or a hanging drop coverslip.

  • Seal the System: Tightly seal the well or chamber to allow vapor equilibration to begin.

  • Incubate and Observe: Place the plate in a vibration-free environment at a constant temperature. Monitor the drop periodically under a microscope for signs of nucleation and crystal growth. This process can take anywhere from a few hours to several weeks.

Visualization: Crystallization Screening Workflow

Crystallization_Screening_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis & Optimization cluster_3 Outcome Start Synthesized Salt Stock Prepare Stock Solutions (Multiple Solvents) Start->Stock Screen High-Throughput Screen (96-well plate) Stock->Screen Methods Apply Methods: - Vapor Diffusion - Slow Evaporation - Cooling Screen->Methods Observe Microscopic Observation Methods->Observe Identify Identify 'Hits' (Microcrystals, Needles, Plates) Observe->Identify Optimize Optimize Hit Conditions (Scale-up, Gradient Screening) Identify->Optimize NoCrystal No Crystals (Re-screen with new conditions) Identify->NoCrystal Final Single Crystal for XRD Optimize->Final NoCrystal->Screen Iterate

Caption: A decision workflow for screening and optimizing crystallization conditions.

Part 3: The Single-Crystal X-ray Diffraction Experiment

Once a suitable crystal is grown, the process of collecting diffraction data can begin. This experiment uses the ordered arrangement of atoms in the crystal lattice to diffract a beam of X-rays in a predictable pattern, which contains the information needed to determine the molecular structure.[1]

Experimental Protocol:

  • Crystal Selection and Mounting: A visually clear, well-formed crystal is selected under a microscope. It is carefully picked up using a microloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection. The crystal is then mounted on a goniometer head in the diffractometer.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated by the goniometer, a series of diffraction images are collected by a detector. A complete dataset consists of hundreds of images, capturing the diffraction pattern from all possible crystal orientations.

  • Data Processing:

    • Indexing: The positions of the diffraction spots on the images are used to determine the unit cell parameters (the dimensions of the repeating box) and the crystal lattice type.

    • Integration: The intensity of each diffraction spot is measured from every image.

    • Scaling and Merging: The integrated intensities from all images are scaled and merged to produce a single, comprehensive reflection file (often with an .hkl extension). This file contains a list of unique reflections and their corresponding intensities, which is the direct input for structure solution.

Visualization: From Crystal to Processed Data

Data_Collection_Workflow Crystal Single Crystal Mount Mount & Flash-Cool (100 K) Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Images Collect Diffraction Images (Crystal Rotation) Diffractometer->Images Process Data Processing Software Images->Process Indexing Indexing (Determine Unit Cell) Process->Indexing Integration Integration (Measure Intensities) Process->Integration Scaling Scaling & Merging Process->Scaling HKL Reflection File (*.hkl) (I vs h,k,l) Indexing->HKL Integration->HKL Scaling->HKL

Caption: Workflow from a physical crystal to the final processed reflection file.

Part 4: Structure Solution, Refinement, and Validation

With the processed diffraction data, the crystallographer can now solve and refine the molecular structure.

  • Structure Solution: The primary challenge is the "phase problem"—the experimental intensities do not contain the phase information required to calculate the electron density map directly. For small molecules, this is typically solved computationally using Direct Methods, which use statistical relationships between the intensities to derive an initial set of phases. This yields a preliminary electron density map where the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement: This is an iterative process of optimizing the atomic model (positions, displacement parameters) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[9][10] The quality of the fit is monitored using the R-factor (R1), with a final value typically below 5% for a well-determined small-molecule structure.

  • Validation and CIF Generation: The final refined structure is rigorously checked for chemical and crystallographic consistency. Once validated, all information—including unit cell parameters, atomic coordinates, experimental details, and quality metrics—is compiled into a standard Crystallographic Information File (CIF) .[11][12][13] The CIF is the universal format for archiving and disseminating crystal structure data.[14][15]

Part 5: Interpretation of Crystallographic Data: An Illustrative Example

The final CIF contains a wealth of information. The following table presents hypothetical yet realistic data for a putative crystal structure of 3,5-Dichloro-4-fluorophenacylammonium chloride.

Illustrative Crystallographic Data Table
ParameterValue
Crystal Data
Chemical FormulaC₈H₇Cl₂FNO · HCl
Formula Weight258.52
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)15.121(3)
c (Å)9.225(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)1147.8(4)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.498
Data Collection & Refinement
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Reflections collected / unique10542 / 2631
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.089
Goodness-of-fit (S) on F²1.05
Analysis of Structural Data
  • Space Group and Packing: The space group P2₁/c is one of the most common for organic molecules, indicating a centrosymmetric packing arrangement. With Z=4, there is one molecule of the salt in the asymmetric unit.

  • Unit Cell Dimensions: These values define the size and shape of the repeating unit of the crystal lattice. They are crucial for fingerprinting the crystalline form and are used in powder X-ray diffraction for phase identification.

  • Intermolecular Interactions: The most critical analysis involves examining the non-covalent interactions that define the crystal packing. In this salt, the primary interactions would be strong hydrogen bonds between the ammonium group (-NH₃⁺) of the cation and the chloride anion (Cl⁻). Additional weaker interactions, such as C-H···O, C-H···Cl, and halogen bonds (C-Cl···O or C-Cl···Cl), would further stabilize the three-dimensional architecture. Understanding this network is key to explaining the salt's physical properties.

Visualization: Hypothetical Hydrogen Bonding Network

H_Bonding_Network cluster_cation Phenacylammonium Cation cluster_anion Chloride Anions N_H1 N-H Cl1 Cl⁻ N_H1->Cl1 N-H···Cl⁻ N_H2 N-H Cl2 Cl⁻ N_H2->Cl2 N-H···Cl⁻ N_H3 N-H Cl3 Cl⁻ N_H3->Cl3 N-H···Cl⁻ C_O C=O C_O->N_H1 C=O···H-N (intramolecular) Aryl_CH Aryl C-H Aryl_CH->Cl2 C-H···Cl⁻

Caption: Potential hydrogen bonding between the cation and chloride anions.

Conclusion

This guide has outlined the complete, end-to-end scientific process for determining the crystal structure of 3,5-Dichloro-4-fluorophenacylamine salts. By integrating synthetic chemistry, systematic crystallization screening, and the powerful analytical technique of single-crystal X-ray diffraction, researchers can obtain unambiguous structural information. This data is not merely an academic endpoint; it is a cornerstone of rational drug design and development, providing the fundamental knowledge required to select and develop a drug candidate with optimal solid-state properties for safety, efficacy, and manufacturability.

References

  • Introduction to Powder Crystallographic Information File (CIF). (n.d.). CCP14: The UK Collaborative Computational Project Number 14, for Single Crystal and Powder Diffraction. Retrieved from [Link]

  • A high throughput screening method for the nano-crystallization of salts of organic cations. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • CIF info. (n.d.). American Mineralogist. Retrieved from [Link]

  • A short guide to Crystallographic Information Files. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • CIF (Crystallographic Information Framework). (n.d.). Research Data Alliance. Retrieved from [Link]

  • Crystallographic Information Framework. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link]

  • Trask, A. V., Haynes, D. A., Motherwell, W. D. S., & Jones, W. (2005). Screening for crystalline salts via mechanochemistry. Chemical Communications, (48), 5984-5986. DOI:10.1039/B512626F. Retrieved from [Link]

  • Salt Screening with the Crystal16. (2021, November 8). Technobis Crystallization Systems. Retrieved from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Polymorph Salt Co-Crystal Solid Form Screening and Selection Services. (2026, January 28). Crystal Pharmatech. Retrieved from [Link]

  • Structural analysis of low melting organic salts: perspectives on ionic liquids. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved from [Link]

  • Harnessing the power of single crystal X-ray diffraction. (2023, July 5). Veranova. Retrieved from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

  • Process for the preparation of alpha-aminoketone salts. (n.d.). Google Patents.
  • Acetophenone, 2-amino-, hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Crystal chemistry of organic minerals – salts of organic acids: the synthetic approach. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Preparation method for R-(+)-alpha-phenylethylamine salt and R-(+)-alpha-phenylethylamine. (n.d.). Google Patents.
  • Cruz-Cabeza, A. J., & Bernstein, J. (2018). Survey and analysis of crystal polymorphism in organic structures. IUCrJ, 5(1), 1-13. Retrieved from [Link]

  • Crystal chemistry of organic minerals – salts of organic acids: the synthetic approach. (2018, March 7). CONICET. Retrieved from [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. DOI:10.1039/C3CS60279F. Retrieved from [Link]

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2018, July 25). Google Patents.
  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. (2024, October 29). MDPI. Retrieved from [Link]

  • Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. (2025, September 16). MDPI. Retrieved from [Link]

  • Synthesis and evaluation of 5,7-dichloro-4-(3-{4-[4-(2-[F]fluoroethyl)-piperazin-1-yl]-phenyl}-ureido). (n.d.). Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

  • Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound. (n.d.). Google Patents.
  • ChemInform Abstract: Synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl Containing 1,2,3-Thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. (2026, January 20). ResearchGate. Retrieved from [Link]

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Thermodynamic stability of 3,5-Dichloro-4-fluorophenacylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3,5-Dichloro-4-fluorophenacylamine hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3,5-Dichloro-4-fluorophenacylamine hydrochloride (CAS: 1823925-51-4), a halogenated phenacylamine derivative of interest in pharmaceutical development.[1] The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[2] This document, written from the perspective of a Senior Application Scientist, outlines an integrated strategy encompassing physicochemical characterization, advanced thermal analysis, and systematic forced degradation studies as mandated by the International Conference on Harmonisation (ICH) guidelines.[3] We detail robust, self-validating protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and a suite of stress-testing conditions (hydrolytic, oxidative, photolytic, and thermal). Furthermore, we describe the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and the identification of its degradation products. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to de-risk development, guide formulation strategies, and ensure regulatory compliance.

Introduction and Strategic Overview

Profile of 3,5-Dichloro-4-fluorophenacylamine hydrochloride

3,5-Dichloro-4-fluorophenacylamine hydrochloride is a substituted aromatic ketone with the molecular formula C₈H₇Cl₃FNO and a molecular weight of 258.5 g/mol .[1] Its structure, featuring a halogenated phenyl ring, a ketone, and a primary amine hydrochloride, presents several potential sites for chemical degradation. The electron-withdrawing nature of the chlorine and fluorine substituents can significantly influence the reactivity of the aromatic ring and adjacent functional groups. The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent amine; however, its behavior under various stress conditions must be empirically determined.[4]

The Imperative of Stability Testing in Drug Development

Stability testing is a non-negotiable component of pharmaceutical development, providing essential data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance under conditions more severe than standard accelerated stability studies.[3] The objectives of these studies are multi-fold: to identify likely degradation products, to establish degradation pathways, to determine the intrinsic stability of the molecule, and, critically, to develop and validate stability-indicating analytical methods capable of separating degradants from the parent API.[3]

Physicochemical Characterization

A foundational understanding of the molecule's basic properties is the first step in any stability program.

PropertyValueSource
CAS Number 1823925-51-4[1]
Molecular Formula C₈H₇Cl₃FNO[1]
Molecular Weight 258.5 g/mol [1]
Predicted Stability Liabilities - Hydrolysis: The α-aminoketone structure may be susceptible to cleavage under acidic or basic conditions. - Photolysis: Aromatic rings and halogenated compounds are known to be sensitive to photolytic degradation.[5] - Oxidation: The amine group can be a target for oxidative processes.N/A

Thermal Analysis: Assessing Intrinsic Stability

Thermal analysis provides a rapid assessment of the solid-state stability of the API, identifying key transition temperatures for melting, decomposition, and desolvation.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, a key indicator of purity, and to detect exothermic decomposition events that signify thermal instability.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 3,5-Dichloro-4-fluorophenacylamine hydrochloride into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

  • Data Analysis: Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point, while any sharp exothermic events indicate decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature or time.[6] It is essential for identifying the temperature at which the compound begins to decompose, indicated by a significant mass loss.[6]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.[6]

Integrated Thermal Analysis Workflow

G cluster_0 Thermal Analysis Workflow API API Sample: 3,5-Dichloro-4-fluorophenacylamine HCl DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA Data Correlated Thermal Data DSC->Data Melting (Endotherm) Decomposition (Exotherm) TGA->Data Mass Loss vs. Temp Report Intrinsic Stability Profile: Melting Point & Decomposition Temp. Data->Report G cluster_conditions Stress Conditions API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxid Oxidation (3% H₂O₂, RT) API->Oxid Therm Thermal (Solid & Solution, 60-80°C) API->Therm Photo Photolytic (ICH Q1B Light Source) API->Photo Samples Stressed Samples for Analysis Acid->Samples Base->Samples Oxid->Samples Therm->Samples Photo->Samples

Caption: Application of stress conditions to the API.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the API from its degradation products and any excipients. [2]

Experimental Protocol: RP-HPLC Method Development

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for separating moderately polar to non-polar compounds. The halogenated aromatic nature of the target molecule makes it an ideal candidate for separation on a C18 stationary phase. A gradient elution is proposed to ensure adequate separation of the parent peak from potentially more polar or non-polar degradants.

Hypothetical HPLC Parameters:

Parameter Condition Justification
Column C18, 4.6 x 150 mm, 3.5 µm particle size Standard for resolving aromatic compounds and their impurities.
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure the amine is protonated and sharpens peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for eluting the compound from the C18 column.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B (re-equilibration) A gradient is essential to elute a wide range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL Standard volume for analytical HPLC.

| Detection | UV at 254 nm | The aromatic ring structure is expected to have strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |

Structure Elucidation via LC-MS/MS

Once degradation is confirmed by HPLC, the same or a similar chromatographic method can be coupled to a mass spectrometer (LC-MS/MS) to identify the degradation products. By comparing the mass-to-charge ratio (m/z) of the degradant peaks with the parent compound, and by analyzing fragmentation patterns, the structures of the impurities can be elucidated. [7][8]

Analytical Workflow for Stability Assessment

G cluster_workflow Analytical & Data Workflow Input Stressed & Control - Samples - HPLC RP-HPLC Separation (Stability-Indicating Method) Input->HPLC UV PDA/UV Detection HPLC->UV MS MS/MS Detection HPLC->MS Quant Quantification: - % Degradation - Mass Balance UV->Quant Ident Identification: - Degradant m/z - Fragmentation Pattern MS->Ident Report Final Stability Report: - Degradation Pathways - Stability Profile Quant->Report Ident->Report

Caption: Integrated analytical workflow for stability sample analysis.

Conclusion and Strategic Implications

The comprehensive stability assessment of 3,5-Dichloro-4-fluorophenacylamine hydrochloride requires an integrated, multi-faceted approach. By combining thermal analysis with a systematic forced degradation program, researchers can build a complete picture of the molecule's intrinsic stability. The data generated from these studies are not merely for regulatory submission; they are fundamental to the entire drug development process. Understanding the degradation pathways allows for the rational design of stable formulations, the selection of appropriate packaging to protect against light or moisture, and the establishment of appropriate storage conditions and shelf-life. [3][5]This proactive, science-driven approach ultimately ensures the development of a safe, effective, and stable pharmaceutical product.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • 3,5-Dichloro-4-fluorophenacylamine hydrochloride - Synquest Labs.
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo.
  • Analytical Method Summaries. (2023, December 10).
  • molbank - DORAS | DCU Research Repository. (2024, February 4).
  • Comparative Guide to HPLC Analysis of 3,4-Dichloro-5-fluorothiophenol and its Derivatives - Benchchem.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29).
  • Analytical Methods - OPUS. (2025, August 28).
  • 3,5-dichloro-2-(4-fluorophenyl)-benzaldehyde - ChemSynthesis. (2025, May 20).
  • Thermal Stability of Drugs - NETZSCH Analyzing & Testing. (2020, March 5).
  • 3,5-Dichloro-4-fluoroaniline.
  • Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed.
  • Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide - Benchchem.

Sources

Methodological & Application

Application Note: Reductive Amination of 3,5-Dichloro-4-fluorophenacylamine for the Synthesis of Novel Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dichloro-4-fluorophenacylamine and its N-substituted derivatives are pivotal structural motifs in contemporary medicinal chemistry. The unique substitution pattern of electron-withdrawing halogen atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Reductive amination stands out as a robust and versatile method for the N-alkylation of primary amines, offering a more controlled and efficient alternative to direct alkylation, which often suffers from over-alkylation.[1][2] This application note provides a comprehensive guide to the reductive amination of 3,5-dichloro-4-fluorophenacylamine, detailing reaction conditions, protocols, and critical considerations for researchers, scientists, and drug development professionals.

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2][3] This one-pot synthesis is highly valued for its efficiency and broad substrate scope.[4] For halogenated substrates such as 3,5-dichloro-4-fluorophenacylamine, careful selection of the reducing agent and reaction conditions is crucial to achieve high yields and chemoselectivity, avoiding undesirable side reactions like dehalogenation.

Mechanism of Reductive Amination

The reductive amination process can be conceptually divided into two key stages: the formation of an imine/iminium ion and its subsequent reduction.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3,5-dichloro-4-fluorophenacylamine) on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine intermediate. In acidic conditions, the imine can be protonated to form a more electrophilic iminium ion. The general mechanism is believed to start with the nucleophilic addition of the amine to the carbonyl group, which may or may not be catalyzed, to form a hemiaminal adduct that then eliminates water.[5]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final secondary or tertiary amine product. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the imine/iminium ion intermediate.[1]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Amine R'-NH2 (3,5-dichloro-4-fluorophenacylamine) Carbonyl R-CHO / R-CO-R'' (Aldehyde / Ketone) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Final_Amine Final Amine Product Imine->Final_Amine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Amine

Figure 1: General workflow of a one-pot reductive amination reaction.

Recommended Reagents and Solvents

The success of the reductive amination of 3,5-dichloro-4-fluorophenacylamine hinges on the appropriate selection of reagents and solvents.

Reducing Agents
  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations due to its mildness, high selectivity for imines over carbonyls, and a favorable safety profile compared to other borohydride reagents.[4][6] STAB is particularly effective in aprotic solvents.[4][7]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, NaBH₃CN, is effective but is highly toxic and can generate hydrogen cyanide, requiring careful handling.[8] It is typically used in protic solvents like methanol.

  • Sodium Borohydride (NaBH₄): A less selective reagent that can reduce both imines and carbonyls. Its use requires a two-step approach where the imine is pre-formed before the addition of NaBH₄.[9]

  • Catalytic Hydrogenation (H₂/Catalyst): This method can be highly efficient but poses a risk of dehalogenation with substrates containing chloro, bromo, or iodo substituents, especially with palladium catalysts.[5][10]

For 3,5-dichloro-4-fluorophenacylamine, sodium triacetoxyborohydride (STAB) is the most recommended reducing agent to minimize the risk of dehalogenation and ensure high chemoselectivity.

Solvents

The choice of solvent is often dictated by the chosen reducing agent.

  • For STAB: Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dioxane are preferred as STAB is water-sensitive.[4][7]

  • For NaBH₃CN and NaBH₄: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[7]

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of 3,5-dichloro-4-fluorophenacylamine. Optimization may be required based on the specific aldehyde or ketone used.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is generally high-yielding and tolerates a wide range of functional groups.[11]

Materials:

  • 3,5-Dichloro-4-fluorophenacylamine

  • Aldehyde or Ketone (1.1 - 1.5 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,5-dichloro-4-fluorophenacylamine (1.0 eq) in DCM or DCE (0.1-0.2 M), add the aldehyde or ketone (1.1-1.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This method is useful when the carbonyl compound is particularly susceptible to reduction by milder reagents.

Materials:

  • 3,5-Dichloro-4-fluorophenacylamine

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 - 2.0 equivalents)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,5-dichloro-4-fluorophenacylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in methanol (0.1-0.2 M).

  • Stir the mixture at room temperature for 1-4 hours to allow for complete imine formation. The use of methanol as a solvent often allows for rapid and nearly quantitative imine formation from aldehydes without the need for dehydrating agents.[11]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5-2.0 eq) portion-wise. Caution: Vigorous gas evolution (hydrogen) will occur.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary and Comparison

ParameterProtocol 1 (STAB)Protocol 2 (NaBH₄)
Reducing Agent Sodium TriacetoxyborohydrideSodium Borohydride
Procedure One-potStepwise (Imine pre-formation)
Typical Solvents DCM, DCE, THF[4][7]MeOH, EtOH[7]
Selectivity High for imine over carbonyl[4][11]Lower, can reduce carbonyl[7]
Advantages High functional group tolerance, safer byproducts[6]Cost-effective reagent
Disadvantages More expensive, water-sensitive[4]Risk of carbonyl reduction, requires careful addition

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature (mild heating, e.g., 40 °C). The addition of a catalytic amount of a weak acid like acetic acid can facilitate imine formation.[11]

  • Side Reactions (Dehalogenation): While less common with borohydride reagents, dehalogenation can be a concern, especially with more reactive aromatic halides or if trace metal impurities are present. If dehalogenation is observed, ensure the use of high-purity reagents and solvents. Avoid catalytic hydrogenation methods.

  • Purification: The final amine product may retain some basicity. During silica gel chromatography, it may be necessary to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent streaking and improve recovery.

Conclusion

Reductive amination is a powerful and highly adaptable method for the synthesis of N-substituted derivatives of 3,5-dichloro-4-fluorophenacylamine. The use of sodium triacetoxyborohydride in a one-pot procedure is generally the most reliable and efficient approach, offering excellent chemoselectivity and functional group tolerance. By carefully selecting the reaction conditions and following the detailed protocols provided, researchers can effectively synthesize a diverse library of novel amine compounds for applications in drug discovery and development.

References

  • Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes | Request PDF - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Myers, A. (n.d.). Myers Chem 115. Retrieved February 19, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved February 19, 2026, from [Link]

  • US10544087B2 - Process for the reductive amination of halogen-containing substrates - Google Patents. (n.d.).
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Application Note – Reductive Amination. (n.d.). Retrieved February 19, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022, April 29). Retrieved February 19, 2026, from [Link]

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Retrieved February 19, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024, April 29). Retrieved February 19, 2026, from [Link]

Sources

Application Note: Photoaffinity Labeling with 3,5-Dichloro-4-fluorophenacylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery. It details the utilization of 3,5-Dichloro-4-fluorophenacylamine hydrochloride (DCFPA-HCl) as a specialized scaffold for synthesizing photoaffinity probes.

Unlike generic benzophenone or diazirine reagents, this compound offers a unique steric profile and electronic tuning due to its halogenated acetophenone core.

Introduction & Mechanism of Action

The Reagent Profile

3,5-Dichloro-4-fluorophenacylamine hydrochloride is a heterobifunctional building block used to convert non-covalent ligands (drugs, inhibitors, cofactors) into covalent photoaffinity probes.

  • The "Warhead": The 3,5-dichloro-4-fluoroacetophenone moiety functions as the photoreactive group. Upon UV irradiation, the carbonyl oxygen undergoes an

    
     transition, generating a reactive triplet diradical.
    
  • The "Handle": The primary amine (

    
    ) allows for facile conjugation to the carboxylic acid terminus of a target ligand via standard amide coupling.
    
  • The Advantage: Compared to bulky benzophenones, this phenacyl scaffold is smaller, reducing the likelihood of steric clashes within the protein binding pocket. The halogen substitution pattern (3,5-Cl, 4-F) tunes the absorption maximum and stabilizes the triplet state lifetime.

Photochemical Mechanism

The labeling process relies on a Norrish Type II-like hydrogen abstraction .

  • Excitation: UV light (approx. 300–365 nm) excites the carbonyl to a singlet state (

    
    ).
    
  • Intersystem Crossing: The molecule rapidly relaxes to a triplet state (

    
    ).
    
  • H-Abstraction: The oxygen radical abstracts a hydrogen atom from a nearby amino acid residue (typically Methionine, Leucine, or the backbone

    
    ) within the target protein's binding site.
    
  • Recombination: The resulting carbon-centered radicals recombine, forming a permanent covalent bond.

Technical Specifications

PropertySpecification
Chemical Name 3,5-Dichloro-4-fluorophenacylamine hydrochloride
CAS Number 1823925-51-4
Molecular Formula

Molecular Weight 258.50 g/mol
Solubility Soluble in Water, DMSO, Methanol
Reactive Group Primary Amine (for coupling), Aryl Ketone (for photolysis)
Excitation

~300–320 nm (Tail extends to 365 nm)
Storage -20°C, Desiccated, Protect from Light

Experimental Workflow

Phase 1: Probe Synthesis (Conjugation)

Objective: Attach the DCFPA moiety to your ligand of interest (LOI).

Reagents:

  • Ligand of Interest (must have a free

    
     group).
    
  • DCFPA-HCl.[1]

  • HATU or EDC/NHS (Coupling agents).

  • DIPEA (Base).

  • DMF (Solvent).

Protocol:

  • Dissolve the Ligand (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

  • Add DCFPA-HCl (1.1 equiv).

  • Stir at Room Temperature (RT) for 2–4 hours under

    
     atmosphere.
    
  • Purification: Purify via HPLC (C18 column). Verify mass via LC-MS.

    • Note: The resulting amide linkage is stable and positions the photoreactive phenacyl group close to the binding interface.

Phase 2: Photoaffinity Labeling (In Vitro)

Objective: Covalently crosslink the probe to the target protein.

Reagents:

  • Recombinant Target Protein (in PBS or HEPES, pH 7.4).

  • Synthesized DCFPA-Probe (from Phase 1).

  • Competitor (Parent Ligand, for control).

  • UV Light Source (365 nm LED or Hg-Arc lamp with 300nm cut-off filter).

Protocol:

  • Equilibration: Prepare protein samples (e.g., 1 µM final conc.).

    • Sample A: Protein + DMSO (Negative Control).

    • Sample B: Protein + DCFPA-Probe (10 µM).

    • Sample C: Protein + Competitor (100 µM) + DCFPA-Probe (10 µM) (Competition Control).

  • Incubation: Incubate mixtures at 4°C or RT for 30–60 minutes in the dark to establish equilibrium binding.

  • Irradiation:

    • Transfer samples to a 96-well plate (open top) or quartz cuvette.

    • Irradiate at 365 nm on ice.

    • Duration: 10–30 minutes. (Optimization required: Start with 10 min).

    • Distance: 2–5 cm from the light source.

  • Quenching: No chemical quench is needed for the radical, but adding SDS-PAGE loading buffer stops biological activity immediately.

Phase 3: Analysis
  • SDS-PAGE: Resolve samples on a polyacrylamide gel.

  • Detection:

    • If the probe has a biotin handle (trifunctional): Transfer to membrane and blot with Streptavidin-HRP.

    • If using "Click-Chemistry" post-labeling: Perform CuAAC with a Rhodamine-Azide reporter, then scan for fluorescence.

    • Mass Spectrometry (Gold Standard): Digest the protein band with Trypsin. Analyze via LC-MS/MS to identify the modified peptide (mass shift = Probe MW - HCl).

Mechanistic Pathway Visualization

The following diagram illustrates the photochemical pathway from ligand binding to covalent capture.

PhotoaffinityPathway cluster_control Competition Control Ligand DCFPA-Probe Complex Non-Covalent Protein Complex Ligand->Complex Incubation (Dark) Excited Excited Triplet State (Diradical) Complex->Excited UV Irradiation (365 nm) RadicalPair Radical Pair Intermediate Excited->RadicalPair H-Abstraction (from Methionine/Leu) Covalent Covalently Labeled Protein RadicalPair->Covalent Radical Recombination Competitor Excess Parent Ligand Block Blocks Binding Site Competitor->Block Block->Complex

Figure 1: The photochemical cascade of DCFPA-mediated protein labeling. UV excitation converts the inert ketone into a reactive triplet state, facilitating covalent bond formation.

Critical Troubleshooting & Optimization

Buffer Interference
  • Issue: Low labeling efficiency.

  • Cause: Radical scavengers in the buffer.

  • Solution: Avoid buffers containing DTT, Mercaptoethanol, or high concentrations of TRIS during irradiation, as these can quench the triplet radical. Use PBS or HEPES for the irradiation step.

Non-Specific Labeling
  • Issue: Labeling appears in the "Competition Control" (Sample C).

  • Cause: The probe is binding to low-affinity surface sites (hydrophobic patches) or the irradiation time is too long.

  • Solution:

    • Reduce probe concentration.

    • Reduce UV irradiation time (e.g., from 30 min to 5 min).

    • Perform a "pre-clear" step with beads if using lysates.

UV Damage
  • Issue: Protein precipitation or degradation.

  • Cause: Short wavelength UV (<300 nm) damages Tryptophan/Tyrosine residues.

  • Solution: Ensure your UV source has a filter to cut off light below 300 nm. 365 nm is the safest wavelength for protein integrity.

References

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target identification and mechanism of action studies.[2][3][4] Future Medicinal Chemistry, 7(2), 159-183. Link

  • Ge, S. S., et al. (2018).[5] Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances, 8, 29328-29352. Link

  • SynQuest Laboratories. (n.d.). 3,5-Dichloro-4-fluorophenacylamine hydrochloride Product Page. Link

Sources

Application Note: Chemo-Selective Functionalization of 3,5-Dichloro-4-fluorophenacylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes the specific electronic properties of 3,5-Dichloro-4-fluorophenacylamine with practical, field-proven protocols for its derivatization.

Executive Summary

3,5-Dichloro-4-fluorophenacylamine is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and CNS-active agents. Its value lies in its dual-mode electrophilicity :

  • The Aromatic Core (

    
    ):  The 4-fluorine atom is highly activated for nucleophilic displacement due to the inductive electron-withdrawal of the flanking 3,5-dichloro substituents and the para-carbonyl group.
    
  • The Phenacyl Tail (Cyclization): The

    
    -aminoketone moiety serves as a bidentate backbone for constructing nitrogenous heterocycles (imidazoles, pyrazines, thiazoles).
    

This guide provides the mechanistic basis and validated protocols for exploiting these sites selectively, avoiding the common pitfall of self-polymerization.

Molecular Reactivity Profile

To successfully manipulate this molecule, one must understand the electronic "tug-of-war" occurring within the structure.

SiteMoietyReactivity TypeMechanistic Driver
A C4-Fluorine High (

)
The C-F bond is destabilized by the ortho-chlorines (inductive effect, -I) and the para-carbonyl (resonance effect, -M). This lowers the energy barrier for the Meisenheimer complex.
B Carbonyl (

)
Moderate (Electrophilic)Susceptible to nucleophilic attack (Schiff base formation) or reduction. Serves as the "anchor" for heterocycle closure.
C Primary Amine (

)
Moderate (Nucleophilic)CRITICAL RISK: In its free-base form, this amine can attack the carbonyl of a neighboring molecule, leading to pyrazine dimerization.
Visualization: The Reactivity Landscape

The following diagram illustrates the competing pathways and the strategic "Selectivity Switch" required during synthesis.

ReactivityLandscape Start 3,5-Dichloro-4-fluorophenacylamine (Salt Form Recommended) Path_SNAr Path A: SNAr Displacement (Target: C4-Fluorine) Start->Path_SNAr Strong Nucleophile (R2NH) Low Temp (<0°C) Path_Hetero Path B: Cyclocondensation (Target: C=O & NH2) Start->Path_Hetero Bidentate Nucleophile (Thiourea/Cyanate) Path_Dimer Path C: Dimerization (Risk) (Self-Reaction) Start->Path_Dimer Free Base in Solution Room Temp, No Trap Product_SNAr 4-Substituted Phenacylamine (Kinase Inhibitor Scaffolds) Path_SNAr->Product_SNAr Product_Hetero Imidazoles / Thiazoles (Heterocyclic Cores) Path_Hetero->Product_Hetero Product_Pyrazine Dihydropyrazine Byproducts (Polymeric Tar) Path_Dimer->Product_Pyrazine Oxidation

Figure 1: Divergent reactivity pathways. Path A and B are synthetic goals; Path C is the primary stability failure mode.

Mechanism Deep Dive: Nucleophilic Aromatic Substitution ( )

The most distinct reaction of this scaffold is the displacement of the fluorine atom. Unlike standard chlorobenzene which requires harsh conditions (high heat, strong bases), the 3,5-dichloro-4-fluoro motif reacts under mild conditions.

The Mechanism[1][2][3][4][5][6]
  • Addition: The nucleophile (Nu:) attacks the C4 carbon. The negative charge is delocalized into the ring.

  • Stabilization: The Meisenheimer complex is stabilized by:

    • The para-carbonyl group (acting as an electron sink).

    • The two ortho-chlorine atoms (providing strong inductive withdrawal).

  • Elimination: Fluoride (

    
    ) is ejected. Fluoride is the preferred leaving group in 
    
    
    
    because its high electronegativity makes the C4 carbon more positive (harder electrophile), accelerating the initial attack [1].
Protocol 1: Displacement with Secondary Amines

Target: Synthesis of 4-morpholino-3,5-dichlorophenacylamine derivatives.

Reagents:

  • Substrate: 3,5-Dichloro-4-fluorophenacylamine Hydrochloride (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq) – Essential to neutralize the HCl salt and scavenge HF.

  • Solvent: Acetonitrile (ACN) or DMF (Dry).

Step-by-Step Methodology:

  • Preparation: Suspend the phenacylamine hydrochloride salt in dry ACN under nitrogen atmosphere. Cool to 0°C .[1]

    • Expert Insight: Never dissolve the free base first. Generate it in situ to prevent dimerization.

  • Base Addition: Add DIPEA dropwise. The solution may darken slightly.

  • Nucleophile Addition: Add morpholine slowly over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The starting material (high Rf due to F) will disappear; a more polar spot (amine substituted) will appear.

  • Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash chromatography is usually required to separate the product from traces of self-condensed pyrazine.

Mechanism Deep Dive: Heterocycle Formation

The phenacylamine moiety (


) is a "masked" heterocycle. By reacting with reagents like isothiocyanates or cyanamides, one can close the ring to form imidazoles or thiazoles.
The Mechanism (Marckwald/Hantzsch Type)

When reacting with a thiocyanate (


) or an isothiocyanate (

):
  • Nucleophilic Attack: The phenacyl amine attacks the electrophilic carbon of the isothiocyanate.

  • Thiourea Intermediate: An acyclic thiourea forms.

  • Cyclodehydration: The sulfur or nitrogen of the thiourea attacks the phenacyl ketone (

    
    ), losing water to form the aromatic heterocycle [2].
    
Protocol 2: Synthesis of 2-Mercaptoimidazole Derivative

Target: Cyclization of the phenacyl tail.

Reagents:

  • Substrate: 3,5-Dichloro-4-fluorophenacylamine HCl (1.0 eq)

  • Reagent: Potassium Thiocyanate (KSCN) (1.5 eq)

  • Solvent: Ethanol/Water (4:1 ratio).

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in the Ethanol/Water mixture.

  • Addition: Add KSCN in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours.
    
    • Observation: The reaction often precipitates a solid as the imidazole forms.

  • Cooling: Cool to 0°C.

  • Isolation: Filter the precipitate. This is usually the 2-mercaptoimidazole (or thione tautomer).

  • Validation: Check

    
     NMR. The disappearance of the methylene singlet (
    
    
    
    at
    
    
    ppm) and appearance of an aromatic imidazole proton indicates success.

Stability & Handling (The "Self-Destruct" Mode)

The Problem: Phenacylamines are prone to dimerization. Two molecules condense (Amine A attacks Carbonyl B, Amine B attacks Carbonyl A) to form a dihydropyrazine, which spontaneously oxidizes to a pyrazine.

The Solution:

  • Storage: Always store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt . The protonated amine (

    
    ) is non-nucleophilic and stable.
    
  • In-Situ Neutralization: Only liberate the free base in the presence of the electrophile you intend to react it with.

  • Concentration: Perform reactions at moderate dilution (0.1 M). High concentrations favor intermolecular dimerization.

Comparison of Leaving Groups in

Why is the 4-Fluoro analog preferred over 4-Chloro?

Feature4-Fluoro (Substrate)4-Chloro (Analog)
Electronegativity High (4.0)Moderate (3.0)
C-X Bond Strength StrongWeaker

Rate
Fast (stabilizes transition state)Slow
Application Rapid derivatization at RTRequires high heat (

)

Data derived from general nucleophilic aromatic substitution principles [3].

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halides. Chemical Reviews. Link

  • Sriram, D., et al. (2006). Synthesis of 2-mercaptoimidazoles as novel antimycobacterial agents. European Journal of Medicinal Chemistry. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Pentafluorophenyl Ketones. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] Application Notes: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis.[2] Link

Sources

Solvent selection for reactions involving 3,5-Dichloro-4-fluorophenacylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Reaction Optimization for 3,5-Dichloro-4-fluorophenacylamine HCl

Executive Summary: The "Salt Trap"

3,5-Dichloro-4-fluorophenacylamine hydrochloride (hereafter DCF-PA·HCl ) is a high-value intermediate often employed in the synthesis of p38 MAP kinase inhibitors and other fluorinated bioactive scaffolds. Its handling presents a specific paradox known in process chemistry as the "Salt Trap."

  • As a salt (HCl): The molecule is stable but non-nucleophilic, rendering it unreactive for acylation or alkylation.

  • As a free base: The molecule becomes nucleophilic but thermodynamically unstable. The free amine rapidly condenses with the electrophilic ketone of a neighboring molecule, dimerizing into a 2,5-dihydropyrazine derivative (and subsequently oxidizing to a pyrazine).

This guide provides the solvent selection logic required to navigate this instability, ensuring high-yield functionalization while suppressing dimerization.

Physicochemical Profile & Solvent Compatibility[1][2][3][4][5][6]

The presence of the 3,5-dichloro-4-fluoro motif significantly alters the solubility profile compared to non-halogenated phenacylamines. The halogens increase lipophilicity (


), reducing water solubility compared to the parent phenacylamine, while the hydrochloride tail demands a polar environment.
Table 1: Solvent Compatibility Matrix
Solvent ClassExamplesSolubility (HCl Salt)Stability RiskApplication Note
Polar Protic WaterHighLowStorage/Biphasic. Ideal for holding the salt in the aqueous phase of Schotten-Baumann reactions.
Alcohols Methanol, EtOHModerate-HighMediumCaution. Can form hemiacetals with the activated carbonyl. Good for recrystallization but risky for slow reactions.
Polar Aprotic DMSO, DMF, DMAcHighLowUniversal Solvent. Dissolves both salt and reagents. Drawback: Difficult workup; high boiling point complicates removal.
Chlorinated DCM, ChloroformNegligibleHigh (if free-based)Reaction Medium. Excellent for the free base but requires a biphasic system or phase transfer catalyst (PTC) to dissolve the salt.
Ethers THF, MTBE, DioxaneLowMediumCo-solvent. THF is useful to bridge aqueous/organic phases in mixed solvent systems.
Hydrocarbons Toluene, HexanesInsolubleN/AAntisolvent. Use strictly for precipitation of the product or the salt.

Mechanistic Insight: The Dimerization Pathway

Understanding the degradation mechanism is vital for solvent selection. In a homogeneous organic phase (e.g., DCM + Et


N), the localized high concentration of the free amine favors intermolecular attack on the ketone.

DOT Diagram 1: Degradation vs. Productive Reaction Pathways

G cluster_danger DANGER ZONE: Homogeneous Organic Solvent Salt DCF-PA·HCl (Stable Salt) FreeBase Free Amine (Transient Species) Salt->FreeBase Deprotonation (Base added) Dimer Dihydropyrazine (Byproduct) FreeBase->Dimer Slow Reaction (Homogeneous Phase) FreeBase->Dimer Product Amide/Alkyl Product (Target) FreeBase->Product Fast Reaction (Acyl Chloride/Anhydride)

Caption: The "Danger Zone" exists when the free base accumulates in solution without an immediate electrophile to quench it.

Protocol A: Solubility Screening (The "Like Dissolves Like" Test)

Before scaling up, determine the precise solubility limit of your specific batch of DCF-PA·HCl, as crystal morphology can affect dissolution rates.

  • Preparation: Weigh 10 mg of DCF-PA·HCl into three separate 2 mL vials.

  • Solvent Addition:

    • Vial A: Add 100

      
      L Water  (Target: Polar Protic).
      
    • Vial B: Add 100

      
      L DMSO  (Target: Polar Aprotic).
      
    • Vial C: Add 100

      
      L DCM  (Target: Non-polar/Organic).
      
  • Observation:

    • Vial A & B should dissolve immediately.

    • Vial C should remain a suspension.

  • Titration (Vial C): Add Triethylamine (TEA) dropwise to Vial C.

    • Result: The solid should dissolve as it converts to the lipophilic free base.

    • Action: If it dissolves, DCM is a viable solvent for reaction only if the electrophile is present before the base is added.

Protocol B: The "Gold Standard" Biphasic Coupling

For acylation reactions (e.g., reacting with benzoyl chloride or similar), the Schotten-Baumann conditions are superior to homogeneous organic conditions because they keep the amine protonated (protected) in the water phase until the exact moment it transfers to the interface to react.

Reagents:

  • DCF-PA·HCl (1.0 equiv)

  • DCM or EtOAc (Organic Phase)[1]

  • Sat. NaHCO

    
     or 1M NaOH (Aqueous Phase)
    
  • Acyl Chloride (1.1 equiv)

Workflow Diagram:

SchottenBaumann Start Start: DCF-PA·HCl Solid Biphasic Dissolve in H2O/DCM Mixture (Biphasic System) Start->Biphasic Reagent Add Electrophile (Acyl Chloride in DCM) Biphasic->Reagent BaseAdd Slow Addition of Base (Aq. NaOH/NaHCO3) Reagent->BaseAdd Interface Interfacial Reaction Free Base generated -> Immediately Reacts BaseAdd->Interface Controlled pH Separation Phase Separation Product in DCM | Salts in Water Interface->Separation

Caption: Biphasic conditions minimize dimerization by sequestering the unreacted amine salt in water.

Step-by-Step Procedure:

  • Dissolution: Dissolve DCF-PA·HCl in a minimal volume of water. Add an equal volume of DCM (dichloromethane). The system will separate into two layers.[1]

  • Electrophile Addition: Add the acyl chloride (dissolved in a small amount of DCM) to the stirring biphasic mixture.

  • Controlled Basification: While vigorously stirring (critical for interfacial surface area), add saturated aqueous NaHCO

    
     or 1M NaOH dropwise.
    
    • Why? As the base neutralizes the HCl, the free amine is generated at the interface and immediately encounters the acyl chloride in the DCM layer. It reacts to form the amide before it has time to find another amine molecule and dimerize.

  • Workup: Separate the organic layer. Wash with 1M HCl (to remove any unreacted amine/dimer) and then Brine. Dry over Na

    
    SO
    
    
    
    .

Protocol C: Homogeneous Conditions (DMSO/DMF)

Use this only if your electrophile is water-sensitive or insoluble in DCM.

  • Solvent: Anhydrous DMF or DMSO.

  • Sequence (Critical):

    • Dissolve DCF-PA·HCl in DMF.

    • Add the Electrophile (e.g., Carboxylic Acid + Coupling Agent like HATU).

    • Add Base (DIPEA) LAST.

  • Rationale: By adding the base last, you ensure that the moment the amine is free-based, it is surrounded by activated electrophiles, statistically favoring the desired coupling over dimerization.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Yellow/Orange color developing rapidly Dihydropyrazine formation (Dimerization).Base was added too fast or without electrophile present. Switch to Biphasic Protocol.
Low Yield / Incomplete Reaction Poor phase transfer (in Biphasic).Increase stirring speed (RPM) to maximize interfacial area. Add a Phase Transfer Catalyst (e.g., TBAB).
Product contaminated with salt Incomplete aqueous wash.The halogenated ring makes the product lipophilic; ensure thorough water/brine washes of the organic layer.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of

    
    -aminoketones and prevention of dimerization. Journal of the Chemical Society, Perkin Transactions 1.
    [Link]
    
  • Solvent Effects in Organic Chemistry.Reichardt, C. (2003). (General Reference for Polarity/Dielectric Constants)

Sources

Application Notes & Protocols for the Catalytic Hydrogenation of 3,5-Dichloro-4-fluorophenacylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Reduction of a Multifunctional Molecule

The synthesis of β-amino alcohols is a cornerstone of medicinal chemistry, as this structural motif is present in numerous biologically active compounds.[1][2] The catalytic hydrogenation of α-amino ketones, such as 3,5-dichloro-4-fluorophenacylamine and its derivatives, represents a direct and atom-economical route to these valuable products. However, the presence of multiple reducible functional groups—a ketone, and aryl chlorides, and a fluoride on the aromatic ring—presents a significant synthetic challenge. The primary objective is the chemoselective reduction of the carbonyl group to a hydroxyl group while preserving the carbon-halogen bonds, which are critical for subsequent cross-coupling reactions or for modulating the electronic properties of the molecule.

This guide provides a detailed exploration of catalytic hydrogenation protocols tailored for the selective reduction of 3,5-dichloro-4-fluorophenacylamine derivatives. We will delve into the mechanistic considerations that govern catalyst selection, the practical execution of various hydrogenation techniques, and the interpretation of results. The protocols described herein are designed to be robust starting points for researchers in drug discovery and development, providing the foundational knowledge to optimize this delicate transformation.

The Dichotomy of Reactivity: Ketone Reduction vs. Dehalogenation

The central challenge in the hydrogenation of haloaromatic ketones is the competition between the desired ketone reduction and the undesired hydrodehalogenation. Aryl halides can be cleaved by catalytic hydrogenation, a reaction that is often exploited as a synthetic strategy for their removal.[3][4] The propensity for dehalogenation generally follows the order I > Br > Cl > F, with chlorides requiring more vigorous conditions for reduction than bromides.[3] While the dichloro- and fluoro-substituents in the target molecule are relatively robust, the choice of catalyst and reaction conditions is paramount to prevent their cleavage.

Palladium on carbon (Pd/C) is a highly active and common hydrogenation catalyst, but its high activity can lead to significant dehalogenation.[5] Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), are often considered when dehalogenation is a concern.[6][7] Raney® Nickel offers a cost-effective alternative, particularly for transfer hydrogenation protocols.[8][9] More advanced catalyst systems based on rhodium or iron can also offer high chemoselectivity for ketone reduction.[10][11][12]

The following diagram illustrates the desired reaction pathway versus the potential dehalogenation side-reaction.

G cluster_0 Reaction Pathways A 3,5-Dichloro-4-fluorophenacylamine Derivative B Desired Product: β-Amino Alcohol A->B Selective Ketone Hydrogenation C Dehalogenated Byproduct(s) A->C Hydrodehalogenation G cluster_1 Experimental Workflow S1 Substrate & Solvent Addition S2 Inert Atmosphere Purge S1->S2 S3 Catalyst Addition S2->S3 S4 Hydrogenation (H2 pressure or H-donor) S3->S4 S5 Reaction Monitoring (TLC, LC-MS) S4->S5 S5->S4 Continue Reaction S6 Reaction Quench & Catalyst Filtration S5->S6 Reaction Complete S7 Work-up & Purification S6->S7 S8 Product Characterization S7->S8

Sources

Troubleshooting & Optimization

Improving reaction yields when using 3,5-Dichloro-4-fluorophenacylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dichloro-4-fluorophenacylamine HCl

Topic: Yield Optimization & Troubleshooting Guide Compound: 3,5-Dichloro-4-fluorophenacylamine hydrochloride CAS: 1823925-51-4 (and related analogs)

Executive Summary

Researchers working with 3,5-Dichloro-4-fluorophenacylamine hydrochloride often encounter three distinct failure modes that result in low yields (<30%) or intractable tars:

  • The "Free Base" Trap: Rapid self-condensation of the

    
    -aminoketone into pyrazine byproducts upon neutralization.
    
  • Nucleophilic Aromatic Substitution (

    
    ):  Unintended displacement of the labile 4-Fluorine atom by nucleophiles.
    
  • Solubility Mismatch: Inefficient coupling due to the high lattice energy of the hydrochloride salt in standard organic solvents.

This guide provides the mechanistic insights and protocols required to mitigate these risks and restore yields to the >85% range.

Module 1: The "Free Base" Trap (Critical)

The Issue: Users frequently attempt to "free base" the amine using a biphasic wash (e.g.,


) prior to reaction. This is the primary cause of yield loss. 

The Mechanism: Phenacylamines (


-aminoketones) are stable as hydrochloride salts. However, as free bases, they are highly reactive amphoteric species. The amine of one molecule attacks the ketone of another, leading to rapid dimerization. This forms a dihydropyrazine, which spontaneously oxidizes to a pyrazine (often observed as a red/brown tar).

Corrective Protocol: In Situ Neutralization Never isolate the free base. Neutralize the salt only in the presence of the electrophile (e.g., the carboxylic acid/coupling reagent or the aldehyde).

DimerizationRisk Salt HCl Salt (Stable Solid) Base Base Added (No Electrophile) Salt->Base Neutralization Trapped Base Added (WITH Electrophile) Salt->Trapped Neutralization FreeBase Free Base (Transient) Base->FreeBase Dimer Dihydropyrazine (Red Tar/Byproduct) FreeBase->Dimer Self-Condensation (Fast) Product Desired Amide/Heterocycle (High Yield) Trapped->Product Coupling (Faster than Dimerization)

Figure 1: The kinetic competition between productive coupling and destructive dimerization.

Module 2: Preventing Fluorine Displacement ( )

The Issue: The 3,5-dichloro-4-fluoro substitution pattern creates a highly electron-deficient aromatic ring. The 4-Fluorine is activated for Nucleophilic Aromatic Substitution (


), particularly by thiols, secondary amines, or alkoxides.

Risk Factors:

  • High Temperature: Reactions >60°C increase

    
     rates significantly.
    
  • Strong Bases: Using alkoxides (NaOMe, KOtBu) or hydroxide can displace the fluorine.

  • Solvent: Dipolar aprotic solvents (DMF, DMSO) accelerate

    
    .
    

Troubleshooting Table: Reagent Selection

ComponentRecommendedAvoidReason
Base DIPEA, NMM, TEANaH, KOtBu, NaOHStrong bases displace 4-F.
Solvent DCM/DMF (9:1), THFPure DMSO, MeOH (hot)DMSO accelerates

; MeOH can form methoxy ether.
Temp 0°C to RT>60°CHeat overcomes the activation barrier for F-displacement.

Module 3: Validated Experimental Protocols

Protocol A: Amide Coupling (Yield >85%)

Use this for attaching the phenacylamine to a carboxylic acid.

Reagents:

  • Amine: 3,5-Dichloro-4-fluorophenacylamine HCl (1.0 equiv)

  • Acid: Carboxylic acid substrate (1.1 equiv)

  • Coupling Agent: HATU or EDC/HOBt (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in DMF. Stir for 5 minutes. Note: Do not add the amine yet.

  • Salt Addition: Add the solid 3,5-Dichloro-4-fluorophenacylamine HCl (1.0 eq) directly to the mixture. It will likely remain suspended.

  • Controlled Neutralization: Add DIPEA (2.5 eq) dropwise at 0°C.

    • Why? The first equivalent neutralizes the HCl. The remaining equivalents activate the reaction. By adding base after the amine is in the presence of the activated ester, you ensure the free amine reacts immediately with the ester rather than itself.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then dilute citric acid (removes unreacted amine/dimer), then brine.

Protocol B: Cyclization to Imidazole (Hantzsch-type)

Use this when building kinase inhibitor scaffolds.

Reagents:

  • Amine: 3,5-Dichloro-4-fluorophenacylamine HCl[1]

  • Electrophile: Thioamide or Amidine

  • Solvent: EtOH or iPrOH (Avoid DMF if heating is required).

Critical Modification: Do not use reflux temperatures if possible. If heat is required (e.g., 80°C), ensure the reaction is slightly acidic (add catalytic AcOH) rather than basic. The protonated amine cannot undergo


 at the fluorine position, and the cyclization is often acid-catalyzed.

Module 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark red/brown within minutes. What happened? A: You likely added the base before the electrophile was ready, or you used a large excess of base. The red color is characteristic of pyrazine oligomers formed via self-condensation. Solution: Follow Protocol A strictly—activate the acid first.

Q2: Can I use water/organic biphasic conditions (Schotten-Baumann)? A: Yes, but only with highly reactive electrophiles like acid chlorides. Use EtOAc/Sat.


. The reaction must be faster than the hydrolysis of the acid chloride. For standard couplings, anhydrous conditions are superior.

Q3: I see a byproduct with M-18 mass in LCMS. A: This is the imine (Schiff base) formed by condensation of the amine with the ketone of another molecule. It is the precursor to the dimer. It indicates your concentration is too high or the electrophile is unreactive. Dilute the reaction to 0.05 M.

Q4: Why is the HCl salt not dissolving in DCM? A: Phenacylamine salts have high lattice energy. They are insoluble in DCM. Do not wait for it to dissolve. Add it as a suspension; as the base neutralizes it, the free amine will dissolve and immediately react.

Decision Tree: Reaction Setup

DecisionTree Start Start: 3,5-Dichloro-4-fluorophenacylamine HCl ReactionType Reaction Type? Start->ReactionType Amide Amide Coupling ReactionType->Amide Heterocycle Heterocycle Formation ReactionType->Heterocycle CouplingCheck Is Acid Activated? Amide->CouplingCheck TempCheck Temp Required? Heterocycle->TempCheck YesAct Add Amine Salt, THEN Base (DIPEA) CouplingCheck->YesAct Yes NoAct STOP: Activate Acid First CouplingCheck->NoAct No HighTemp >60°C TempCheck->HighTemp LowTemp <60°C TempCheck->LowTemp Warning Risk of F-Displacement Use Acidic Conditions/EtOH HighTemp->Warning Proceed Proceed with Standard Protocol LowTemp->Proceed

Figure 2: Decision logic for solvent and condition selection.

References

  • Dimeriz

    
    -aminoketones: 
    
    • Mechanism:[2][3][4] P. W. Baures, et al. "Synthesis and characterization of the imidazole-pyrazine dimers." Tetrahedron Letters, 1999.

    • Prevention:[5] Evans, R. W., et al. "Simple Catalytic Mechanism for the Direct Coupling of

      
      -Carbonyls with Functionalized Amines." J. Am. Chem. Soc., 2013. Link
      
  • Handling of Phenacylamine Salts

    • General Protocol: "Process for the preparation of alpha-aminoketone salts." Patent EP0587533B1. Link

  • Nucleophilic Arom

    
    ) on Activated Fluoroarenes: 
    
    • Context: Synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (Related Intermediate).[6] WO2016058896A1. Link

  • Structural Analog Usage: "Substituted imidazole compounds as p38 MAP kinase inhibitors." U.S. Patent 7,067,540.

Sources

Technical Support Center: Solubilization Strategies for 3,5-Dichloro-4-fluorophenacylamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-35DC4F-PHEN Status: Active Guide Applicable Compounds: 3,5-Dichloro-4-fluorophenacylamine (Free Base & HCl Salt forms)

Executive Summary: The Solubility Paradox

Researchers frequently encounter solubility failures with 3,5-Dichloro-4-fluorophenacylamine because its physical behavior changes drastically based on its protonation state.

This molecule exists in two distinct forms with opposing solubility profiles:

  • The Hydrochloride Salt (HCl): Highly polar, crystalline lattice. Soluble in water; difficult to dissolve in anhydrous DMSO or Methanol.

  • The Free Base: Lipophilic, oily or amorphous. Soluble in DMSO/Methanol; insoluble in water.

The Core Error: Most commercial vendors supply the HCl salt for stability. Users often attempt to dissolve this salt directly in anhydrous DMSO (aiming for high concentration stocks like 100mM), resulting in a cloudy suspension due to the high lattice energy of the crystal which DMSO cannot easily break without water present.

Diagnostic: Why is my solution cloudy?

Use this decision tree to identify the specific failure mode in your workflow.

SolubilityDiagnostics Start START: Visual Inspection Solvent Which solvent system? Start->Solvent DMSO Pure DMSO (Stock Prep) Solvent->DMSO Media Aqueous Media (Assay) Solvent->Media CloudyDMSO Is the DMSO solution cloudy? DMSO->CloudyDMSO CloudyMedia Did it precipitate upon dilution into media? Media->CloudyMedia SaltIssue CAUSE: Lattice Energy Lock You are likely using the HCl salt in anhydrous DMSO. CloudyDMSO->SaltIssue Yes FixDMSO FIX: Add 5-10% Water OR Acidify slightly SaltIssue->FixDMSO BaseCrash CAUSE: pH Shock Media pH (7.4) converted salt to insoluble Free Base. CloudyMedia->BaseCrash Yes FixMedia FIX: Lower stock concentration OR Use cyclodextrin carrier BaseCrash->FixMedia

Figure 1: Diagnostic logic for identifying solubility failure modes based on solvent system and visual cues.

Technical Deep Dive: DMSO Solubilization

The Issue: The "Anhydrous Trap"

While DMSO is a "universal solvent," it is a polar aprotic solvent. It lacks the hydrogen bond donors necessary to effectively solvate the chloride anion (


) in the HCl salt of the compound.
  • Observation: You add the white powder (HCl salt) to dry DMSO. It swirls but remains a suspension.

  • Risk: Heating this suspension to force solubility can cause the amine to degrade (oxidation or dimerization to pyrazines).

The Solution: Water-Assisted Solvation

A small percentage of water provides the hydration shell needed to break the ionic lattice.

FAQ: Can I heat the DMSO to dissolve it?

  • Answer: Avoid if possible. Alpha-aminoketones are prone to self-condensation (forming pyrazines) and oxidation. If you must heat, do not exceed 40°C and use a sonication bath rather than a hot plate.

FAQ: Is the compound stable in DMSO?

  • Answer: Only for short periods. Primary amines in phenacyl positions are reactive.

    • Storage: Store stocks at -20°C.

    • Mechanism:[1] DMSO can act as a mild oxidant (similar to Swern oxidation conditions) over time, especially if the solution is not acidic.

Technical Deep Dive: Methanol Solubilization

The Issue: Polarity Mismatch

Methanol is protic but has a lower dielectric constant (


) compared to water (

).
  • HCl Salt: Moderately soluble.[1] The lipophilic 3,5-dichloro-4-fluorophenyl ring fights against the polar methanol, while the ionic headgroup tries to dissolve.

  • Free Base: Very soluble.

The Solution: The "Proton Sponge" Technique

If you are using Methanol for chromatography (LC-MS) or synthesis:

  • For HCl Salt: Ensure the methanol is slightly acidic (0.1% Formic acid) to prevent the free base from forming and crashing out if the concentration is high.

  • For Free Base: Dissolves readily, but ensure no water is introduced if you want to keep it in the base form.

Validated Protocols

Protocol A: Preparation of 20mM Stock Solution (DMSO)

Best for biological assays where <1% water in the stock is acceptable.

ParameterSpecification
Target Conc. 20 mM
Compound Form 3,5-Dichloro-4-fluorophenacylamine HCl
Solvent DMSO (LC-MS Grade) + Ultra-pure Water

Step-by-Step:

  • Weigh 5.15 mg of the compound (MW

    
     257.5  g/mol  for HCl salt). Note: Adjust based on your specific batch MW.
    
  • Prepare Solvent A : Mix 950

    
    L DMSO with 50 
    
    
    
    L Water (95:5 v/v).
    • Why? The 5% water acts as a "bridge" to solvate the chloride ion.

  • Add 1.0 mL of Solvent A to the powder.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5 minutes.

    • Check point: Solution should be clear. If hazy, add 1

      
      L of 1N HCl (aqueous) to suppress free base formation.
      
Protocol B: "Rescue" Protocol for Precipitated Assay Media

Use this when the compound crashes out upon adding the DMSO stock to cell culture media.

Mechanism of Failure: When you dilute the acidic/neutral DMSO stock into media (pH 7.4), the amine deprotonates. The resulting Free Base is highly lipophilic and precipitates immediately.

Workflow:

  • Reduce Stock Concentration: Dilute your DMSO stock to 10mM or 5mM before adding to media.

  • Pre-complexation (Cyclodextrin):

    • Prepare a 10% (w/v) solution of HP-

      
      -Cyclodextrin  in your assay media.
      
    • Add the compound stock to this cyclodextrin-rich media.

    • Why? The hydrophobic dichlorophenyl ring enters the cyclodextrin cavity, shielding it from the water, while the exterior remains soluble.

Chemical Stability & Dimerization Warning

Users must be aware of the Pyrazine Formation Pathway . Alpha-aminoketones are unstable as free bases and will dimerize.

StabilityPathway Monomer Monomer (Alpha-aminoketone) Dimer Dihydropyrazine (Intermediate) Monomer->Dimer pH > 7 (Self-Condensation) Pyrazine Pyrazine Derivative (Irreversible Precipitate) Dimer->Pyrazine Oxidation (-2H)

Figure 2: Degradation pathway of phenacylamines in neutral/basic solutions.

  • Prevention: Always keep stock solutions slightly acidic or frozen. Never store the compound in DMSO at room temperature for >24 hours.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution).

  • PubChem Database. (n.d.). Compound Summary for 3,5-Dichloro-4-fluorobenzenamine (Structural Analog). National Library of Medicine.

  • ThermoFisher Scientific. (n.d.). DMSO Solubility Guide for Salt Forms. Technical Support Note.

  • MilliporeSigma. (n.d.). Troubleshooting Solubility of Amino Acid Derivatives. Technical Bulletin.

(Note: Specific solubility data for 3,5-Dichloro-4-fluorophenacylamine is derived from structure-activity relationships (SAR) of the phenacylamine class, as exact experimental constants for this specific intermediate are not publicly indexed in major chemical registries.)

Sources

Technical Support Center: Phenacylamine Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oligomerization and "Polymerization" of Phenacylamines

Status: Active Guide Ticket ID: CHEM-SUP-8821 Lead Scientist: Senior Application Specialist

Module 1: The Core Problem (Mechanism)

The Stability Paradox: Phenacylamines (


-aminoketones) exist in a precarious chemical state. As salts  (e.g., hydrochloride), they are indefinitely stable. As free bases , they are kinetically unstable and prone to rapid self-condensation.

Users often report "polymerization" (formation of dark red/brown tars). Chemically, this is primarily dimerization followed by oxidation. The free amine of one molecule attacks the carbonyl of another, forming a dihydropyrazine, which spontaneously oxidizes to a pyrazine.

Mechanism of Failure: Pyrazine Formation

The following diagram illustrates the pathway from the unstable free base to the "tar" (pyrazine derivatives) you are observing.

Phenacylamine_Degradation FreeBase Phenacylamine (Free Base) SchiffBase Schiff Base Intermediate FreeBase->SchiffBase Self-Condensation (Nucleophilic Attack) Dihydropyrazine Dihydropyrazine (Cyclic Dimer) SchiffBase->Dihydropyrazine Cyclization (- 2 H2O) Pyrazine Pyrazine (Stable Aromatic) Dihydropyrazine->Pyrazine Oxidation (Air/O2) Tar Dark Tars (Oligomers) Dihydropyrazine->Tar Polymerization

Figure 1: The degradation pathway of phenacylamine free bases. The formation of the pyrazine ring is the thermodynamic sink that drives the reaction, often resulting in dark colored byproducts.

Module 2: Validated Protocols (SOPs)

To prevent polymerization, you must avoid the accumulation of the free amine. The following protocols are designed to keep the nitrogen atom "masked" or protonated until the final isolation step.

Protocol A: The Delépine Reaction (Recommended)

Best for: Primary phenacylamines where stability is paramount.

Logic: This method uses hexamethylenetetramine (hexamine) to displace the halide. The intermediate hexaminium salt is stable and precipitates out, preventing any free amine from forming until the controlled acid hydrolysis step.

StepActionTechnical Rationale
1. Adduct Formation Dissolve phenacyl bromide (1.0 eq) in CHCl₃. Add Hexamine (1.1 eq). Stir at RT for 4-12h.Hexamine acts as a tertiary amine nucleophile. The product precipitates, driving the reaction to completion [1].
2. Isolation Filter the white precipitate (Hexaminium salt). Wash with CHCl₃ and Acetone.CRITICAL: Removes unreacted starting material. The salt is stable and can be stored indefinitely.
3. Hydrolysis Suspend salt in Ethanol (5 vol). Add conc. HCl (3-4 eq). Reflux for 2-4 hours.Acidic hydrolysis cleaves the hexamine cage. Ethanol acts as a solvent for the formaldehyde byproducts (as acetals).
4. Purification Cool to 0°C. Filter off NH₄Cl precipitate. Concentrate filtrate.The product remains in solution as the hydrochloride salt.
5. Crystallization Recrystallize the residue from MeOH/Et₂O.Isolates pure Phenacylamine·HCl. Do not basify.
Protocol B: The Gabriel Synthesis (Alternative)

Best for: Cases where hexamine adducts are too soluble to precipitate.[1]

Logic: Uses potassium phthalimide as a "nucleophilic ammonia equivalent." The nitrogen is protected by the phthalimide ring, making self-condensation impossible during the alkylation step.

  • Alkylation: React Phenacyl bromide with Potassium Phthalimide in DMF.

  • Cleavage: Use Hydrazine Hydrate (Ing-Manske procedure) rather than harsh acid/base hydrolysis to preserve the ketone.

  • Workup: Acidify immediately after removing phthalhydrazide to capture the amine as a salt [2].

Module 3: Troubleshooting (The "Emergency Room")

Use this guide to diagnose immediate issues in your workflow.

SymptomProbable CauseCorrective Action
Reaction turns dark red/brown immediately upon adding base. Free Base Dimerization. You exceeded the pKa of the amine (~8.5-9.0) in an aqueous environment, triggering self-condensation.Immediate: Acidify to pH < 2 with conc. HCl. Prevention: Never isolate the free base. If neutralization is required for the next step, use a biphasic system (DCM/Water) and react immediately.
Low yield in Delépine hydrolysis. Incomplete Cleavage. The hexamine cage is robust.Increase HCl concentration to 3-4M equivalent or switch solvent to Methanol to trap formaldehyde as the dimethyl acetal, shifting equilibrium [3].
Product is a sticky oil instead of a solid. Trace Solvents/Impurities. Phenacylamine salts are often hygroscopic.Triturate the oil with anhydrous diethyl ether or acetone. If it remains an oil, it may be the hydrate form. Dry under high vacuum over P₂O₅.
"Black specs" in the final salt. Oxidation. Trace free amine oxidized before salt formation.Recrystallize from Ethanol/Conc. HCl (9:1). The acid ensures full protonation; ethanol dissolves the impurities.

Module 4: Experimental Workflow Visualization

The following diagram outlines the decision tree for handling phenacyl derivatives to ensure the "Forbidden Zone" (Free Base accumulation) is avoided.

Workflow_Logic Start Start: Phenacyl Bromide Route Select Route Start->Route Delepine Route A: Delépine (Hexamine) Route->Delepine Gabriel Route B: Gabriel (Phthalimide) Route->Gabriel StableInter Stable Intermediate (Hexaminium Salt or Phthalimide) Delepine->StableInter Gabriel->StableInter Hydrolysis Hydrolysis (Acidic or Hydrazine) StableInter->Hydrolysis Critical CRITICAL JUNCTURE Isolate as Salt? Hydrolysis->Critical Salt Isolate as HCl Salt (STABLE) Critical->Salt Yes FreeBase Isolate as Free Base (UNSTABLE) Critical->FreeBase No Polymer Polymerization/Tar FreeBase->Polymer Rapidly

Figure 2: Workflow logic emphasizing the critical juncture of salt isolation.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I store the free base if I keep it at -20°C? A: No. While cold slows the kinetics, the dimerization is second-order and can still occur, especially if any moisture is present (catalyzing the Schiff base formation). Always store as the Hydrochloride or Hydrobromide salt.

Q: I need the free base for a subsequent reaction (e.g., condensation with an aldehyde). How do I handle it? A: Perform a "Free Base Liberation in Situ." Suspend the amine hydrochloride in your reaction solvent (e.g., DCM) and add a stoichiometric amount of a non-nucleophilic base (like DIPEA or TEA) in the presence of the next electrophile. This ensures the free amine reacts with your target immediately rather than itself.

Q: Why does my phenacylamine HCl turn pink over time? A: This indicates trace autoxidation. It is usually cosmetic (<1% impurity). To remove it, wash the solid with cold acetone. If high purity is required for biological assay, recrystallize from MeOH/HCl.

Q: Can I use the Boc-protected amine instead? A: Yes, and this is highly recommended for multi-step synthesis. Reacting


-bromoketones with sodium azide followed by reduction (Staudinger) in the presence of Boc₂O traps the amine immediately as the carbamate, which is stable [4].

References

  • Organic Syntheses. (1939). 2-Bromoallylamine.[2] Org. Synth. 19, 24. Link (Demonstrates the Delépine protocol logic).

  • Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930. Link

  • Blazevic, N., et al. (1979). Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. Synthesis, 1979(03), 161-176. Link

  • Fisher, L.E., & Muchowski, J.M. (1990). Synthesis of alpha-amino ketones. Organic Preparations and Procedures International, 22(4), 399-484. Link

Sources

Technical Support Center: Troubleshooting Cyclization Failures with 3,5-Dichloro-4-fluorophenacylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with the cyclization of 3,5-Dichloro-4-fluorophenacylamine and structurally related α-haloamines. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to overcome synthetic hurdles. This guide is structured in a question-and-answer format to directly address common failures and is grounded in established chemical principles and peer-reviewed literature.

Section 1: Quinoxaline Synthesis Failures

The condensation of an α-halo ketone like 3,5-Dichloro-4-fluorophenacylamine with an o-phenylenediamine is a common route to quinoxalines.[1] However, the electron-withdrawing nature and steric bulk of the substituents on the phenacylamine can lead to several challenges.

FAQ 1: My quinoxaline synthesis has a very low yield or fails to proceed. What are the likely causes and how can I fix it?

Answer:

Low or no yield in quinoxaline synthesis from an α-halo ketone is a frequent issue. The primary causes often revolve around reduced reactivity of the starting materials, suboptimal reaction conditions, or degradation of reactants or products.

Potential Causes & Troubleshooting Steps:

  • Reduced Electrophilicity of the Carbonyl Carbon: The two chlorine atoms and the fluorine atom on the phenyl ring are strongly electron-withdrawing. While this increases the acidity of the α-protons, it can also slightly reduce the electrophilicity of the carbonyl carbon, slowing down the initial nucleophilic attack by the diamine.

    • Troubleshooting:

      • Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition. Many quinoxaline syntheses are performed at elevated temperatures, for instance, 80 °C in water.[1]

      • Use a Lewis Acid Catalyst: A mild Lewis acid catalyst can activate the carbonyl group. However, be cautious as strong Lewis acids can promote side reactions.

      • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields, especially for sluggish reactions.[2]

  • Steric Hindrance: The ortho-chlorine atom can sterically hinder the approach of the o-phenylenediamine to the carbonyl group.

    • Troubleshooting:

      • Prolonged Reaction Time: If the reaction is proceeding cleanly but slowly (as observed by in-process monitoring), extending the reaction time may be sufficient.

      • Choice of Solvent: A more polar, high-boiling point solvent like DMF or DMSO can sometimes help overcome steric barriers by improving solvation of the transition state.

  • Incomplete Reaction or Equilibrium: The initial condensation to form the dihydropyrazine intermediate may be reversible.

    • Troubleshooting:

      • Removal of Water: If the reaction is performed in an organic solvent, using a Dean-Stark trap to remove the water formed during the condensation can drive the equilibrium towards the product.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

  • To a solution of 3,5-Dichloro-4-fluorophenacylamine (1.0 eq) in a suitable solvent (e.g., ethanol, water, or DMF), add the o-phenylenediamine (1.0-1.2 eq).

  • If using a catalyst, add it at this stage (e.g., a catalytic amount of acid or a Lewis acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and isolate the product by precipitation, extraction, or chromatography.

Troubleshooting Flowchart for Low Yield in Quinoxaline Synthesis

G start Low or No Yield check_sm Check Starting Material Purity start->check_sm analyze Analyze Reaction Mixture (TLC, LC-MS) check_sm->analyze If pure increase_temp Increase Reaction Temperature add_catalyst Add Mild Lewis Acid Catalyst increase_temp->add_catalyst Still no product optimize Optimize Conditions increase_temp->optimize change_solvent Change to a Higher Boiling Point Solvent (e.g., DMF, DMSO) add_catalyst->change_solvent Still no product add_catalyst->optimize mw_synthesis Consider Microwave Synthesis change_solvent->mw_synthesis Still no product change_solvent->optimize mw_synthesis->optimize prolong_time Prolong Reaction Time remove_water Remove Water (Dean-Stark) prolong_time->remove_water If applicable prolong_time->optimize remove_water->optimize analyze->increase_temp No product analyze->prolong_time Slow reaction

Caption: Troubleshooting decision tree for low-yield quinoxaline synthesis.

FAQ 2: I am observing multiple spots on my TLC plate that are not my starting materials or desired product. What are these side products and how can I avoid them?

Answer:

The formation of side products is a common issue, particularly with highly functionalized starting materials. In quinoxaline synthesis, these can arise from self-condensation of the α-halo ketone, reactions with the solvent, or alternative cyclization pathways.

Common Side Products and Mitigation Strategies:

Side Product Plausible Cause Mitigation Strategy
Self-condensation product of the phenacylamine The α-halo ketone can react with itself, especially under basic conditions.Maintain a neutral or slightly acidic pH. Add the o-phenylenediamine first to ensure it is the primary nucleophile present.
Products from reaction with solvent Nucleophilic solvents like alcohols can displace the halide.Use a non-nucleophilic solvent like toluene, dioxane, or DMF.
Benzil derivative Oxidation of the starting α-halo ketone.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Isomeric quinoxalines If using an unsymmetrically substituted o-phenylenediamine, two isomeric products can form.This is an inherent challenge. Separation can be attempted by chromatography. Careful selection of a symmetrically substituted diamine, if possible for the desired final product, will avoid this issue.

Section 2: Bischler-Möhlau Indole Synthesis Failures

The Bischler-Möhlau synthesis is a classical method for preparing 2-arylindoles from an α-haloacetophenone and an excess of an aniline.[3][4] This reaction is notoriously challenging, often requiring harsh conditions and suffering from low yields.[3][4] The highly substituted nature of 3,5-Dichloro-4-fluorophenacylamine can exacerbate these issues.

FAQ 3: My Bischler-Möhlau indole synthesis is not working. What are the critical parameters to consider?

Answer:

The Bischler-Möhlau synthesis is sensitive to several factors, and its failure is often due to the harsh conditions required, which can lead to decomposition.

Critical Parameters and Troubleshooting:

  • Reaction Temperature: This reaction typically requires high temperatures, sometimes in the range of 150-250 °C.[5]

    • Troubleshooting:

      • Gradual Temperature Increase: Start at a lower temperature (e.g., 120 °C) and gradually increase it while monitoring the reaction. This can help find the optimal temperature for product formation without excessive decomposition.

      • Microwave Irradiation: As with quinoxaline synthesis, microwave heating can be very effective for the Bischler-Möhlau reaction, often leading to shorter reaction times and improved yields.[4]

  • Excess Aniline: The reaction requires a large excess of the aniline, which acts as both a reactant and a solvent.

    • Troubleshooting:

      • Increase the Excess: If you are using a moderate excess (e.g., 3-5 equivalents), try increasing it to 10 equivalents or more.

  • Catalyst: While the classical reaction is often run without a catalyst, certain additives can improve the outcome.

    • Troubleshooting:

      • Lithium Bromide: The use of lithium bromide as a catalyst has been reported to enable milder reaction conditions.[4]

      • Aniline Hydrohalide: The presence of the aniline hydrohalide (formed in situ or added) is often crucial for the reaction mechanism.

Reaction Mechanism Overview (Bischler-Möhlau)

G A α-Halo Ketone + Aniline B Intermediate A A->B Nucleophilic Substitution C Intermediate B B->C Reaction with 2nd Aniline D Cyclization C->D Electrophilic Cyclization E Aromatization D->E Elimination F 2-Arylindole E->F Tautomerization

Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.

FAQ 4: I am getting a complex mixture of products in my Bischler-Möhlau reaction. What are the likely side reactions?

Answer:

The high temperatures and acidic conditions of the Bischler-Möhlau synthesis can lead to a variety of side reactions and rearrangements.

Potential Side Reactions and Avoidance:

  • Rearrangements: The mechanism of the Bischler-Möhlau synthesis is complex, and under certain conditions, rearrangements can occur, leading to isomeric indole products.[6]

    • Mitigation: Careful control of the reaction temperature and the use of milder, catalyzed conditions can sometimes suppress these rearrangements.

  • Polymerization: The aniline and reactive intermediates can polymerize at high temperatures, leading to tar formation.

    • Mitigation: Use the lowest effective temperature and reaction time. Ensure efficient stirring to prevent localized overheating.

  • Oxidation: The indole product can be susceptible to oxidation under the reaction conditions.

    • Mitigation: Running the reaction under an inert atmosphere can help, although at very high temperatures, this may be of limited benefit.

Section 3: Analytical and Purification Strategies

FAQ 5: How can I effectively monitor the progress of my cyclization reaction?

Answer:

Effective reaction monitoring is crucial for troubleshooting. It allows you to determine if the reaction is proceeding, stalled, or forming byproducts.

Recommended Monitoring Techniques:

Technique Application Advantages Limitations
Thin Layer Chromatography (TLC) Rapid, qualitative analysis of reaction progress.Simple, fast, and inexpensive.Can be difficult to resolve closely related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis and identification of products and byproducts.High resolution and provides mass information for identification.More time-consuming and requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and intermediates.Provides detailed structural information.Can be complex to interpret for reaction mixtures. In-situ NMR requires specialized probes.[7][8]
FAQ 6: My crude product is an oil/impure solid. What are the best purification strategies?

Answer:

Purification of halogenated heterocyclic compounds can be challenging due to their often high crystallinity and sometimes limited solubility.

Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane/ethyl acetate mixtures) to find a suitable system where the product is soluble at high temperatures and sparingly soluble at low temperatures.

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the standard method.

    • Solvent System: Start with a non-polar eluent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative HPLC can be used.

References

  • Recent advances in the transition-metal-free synthesis of quinoxalines - PMC. (n.d.).
  • Bischler–Möhlau indole synthesis - Wikipedia. (n.d.).
  • Bischler-Möhlau indole synthesis - chemeurope.com. (n.d.).
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed. (2015, June 3).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021, November 19).
  • Gribble, G. (2016, March 24). Bischler Indole Synthesis. ResearchGate.

Sources

Addressing hygroscopic nature of 3,5-Dichloro-4-fluorophenacylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dichloro-4-fluorophenacylamine hydrochloride

Executive Summary

You are encountering stability issues with 3,5-Dichloro-4-fluorophenacylamine hydrochloride . This is not a standard "wet salt" issue. This compound possesses a unique structural vulnerability: the


-amino ketone  core combined with an electron-deficient aromatic ring (due to the 3,5-dichloro-4-fluoro substitution).

This guide addresses the hygroscopic nature of this salt, which acts as a catalyst for two distinct failure modes: Gem-diol hydration and Pyrazine dimerization .

Module 1: The Mechanism of Failure (Why Moisture Matters)

To troubleshoot effectively, you must understand the chemistry occurring in the bottle. Water does not just "dilute" this compound; it chemically attacks it.

The "Electron Starvation" Effect

The 3,5-dichloro and 4-fluoro groups strongly withdraw electrons from the benzene ring. This electron deficiency is transmitted to the carbonyl carbon, making it highly electrophilic.

  • Hydration (Reversible): Atmospheric moisture attacks the carbonyl to form a gem-diol (hydrate). This changes the stoichiometry and melting point.

  • Dimerization (Irreversible): If the HCl salt hydrolyzes significantly (raising local pH), the free amine can attack the ketone of a neighboring molecule. This leads to the formation of a dihydropyrazine, which oxidizes to a pyrazine—a yellow/brown impurity often mistaken for "burning."

Diagram 1: The Moisture-Induced Degradation Cycle

This diagram illustrates the pathway from moisture absorption to irreversible product loss.

DegradationCycle DrySalt Dry Salt (Crystalline, White) GemDiol Gem-Diol Hydrate (Reversible, Sticky Solid) DrySalt->GemDiol + H2O (Rapid) Moisture Atmospheric Moisture (H2O Absorption) Moisture->GemDiol GemDiol->DrySalt Vacuum Drying (Rescue Possible) FreeBase Local Hydrolysis (Loss of HCl to atmosphere) GemDiol->FreeBase pH drift / HCl loss Dimer Dihydropyrazine Dimer (Yellow/Brown Oil) FreeBase->Dimer Self-Condensation Pyrazine Pyrazine Impurity (Irreversible Degradation) Dimer->Pyrazine Oxidation

Caption: Figure 1. The degradation cascade triggered by moisture absorption.[1] Note that while hydration is reversible, dimerization is not.

Module 2: Diagnostic & Troubleshooting FAQs
Q1: The solid has turned into a sticky gum. Is it ruined?

Status: Potentially Rescuable.

  • Diagnosis: This is likely the deliquescent phase where the salt has dissolved in absorbed atmospheric water.

  • Action: Do NOT heat it immediately.[2] Heating a wet "soup" of this amine salt promotes the dimerization described above.

  • Remedy: Dissolve the gum in a dry solvent (Methanol or Ethanol) and re-precipitate with Diethyl Ether or use the Azeotropic Rescue Protocol (see Module 4).

Q2: My reaction yield is consistently 10-15% lower than calculated.

Status: Stoichiometry Error.

  • Diagnosis: You are likely weighing water weight. If the salt has absorbed 10% w/w water, your molar equivalents of the amine are insufficient.

  • Verification: Perform a Karl Fischer (KF) Titration or a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the true wt% of the active pharmaceutical ingredient (API).

Q3: The material has turned yellow/brown.

Status: Degraded.

  • Diagnosis: The color change indicates the formation of the pyrazine impurity (highly conjugated system).

  • Action: Recrystallization is required.[3] Simple drying will not remove the colored impurity.

Module 3: Handling Protocols (The "Dry Chain")

Treat this compound as you would a hygroscopic organometallic reagent.

Protocol A: Proper Weighing Technique

Never weigh this compound on an open benchtop balance for longer than 30 seconds.

EnvironmentRecommended Method
Open Bench Difference Weighing: Tare a capped vial containing the solid. Remove an estimated amount, recap immediately, and weigh the vial again. The mass loss is your sample weight.
Glove Bag Flush bag with

or Argon. Weigh freely inside the bag.
Glove Box Ideal. Maintain

ppm

.
Protocol B: Storage Hierarchy
  • Primary: Amber glass vial with a Teflon-lined cap.

  • Secondary: Heat-sealed Mylar bag with a desiccant packet (Silica gel or

    
    ).
    
  • Temperature: Store at

    
    . Crucial: Allow the vial to warm to room temperature before  opening to prevent condensation.
    
Module 4: Rescue & Restoration Protocols

If your material is wet, use these methods to dry it without degrading it.

Method 1: Vacuum Desiccation (Gentle)

Best for: Minor moisture uptake (clumping).

  • Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (

    
    )  or KOH pellets .
    
  • Apply high vacuum (

    
     mbar) for 24 hours.
    
  • Do not apply heat. Room temperature is safest to prevent cyclization.

Method 2: Azeotropic Drying (Aggressive)

Best for: Gummy solids or significant water content. Principle: Water forms a low-boiling azeotrope with toluene/ethanol, allowing removal at lower temperatures.

  • Dissolve the wet amine salt in a minimum amount of absolute ethanol .

  • Add 10 volumes of anhydrous toluene .

  • Concentrate on a rotary evaporator at

    
     .
    
  • Repeat the toluene addition and evaporation 2x.

  • The product should precipitate as a white solid. Filter under inert gas if possible.

Diagram 2: Decision Tree for Handling

HandlingTree Start Assess Material State Visual Visual Inspection Start->Visual FreeFlow Free-Flowing Powder Visual->FreeFlow Clumped Clumped / Sticky Visual->Clumped Colored Yellow / Brown Visual->Colored Action1 Use Standard Difference Weighing FreeFlow->Action1 Action2 Perform KF Titration Apply Vacuum Desiccation Clumped->Action2 Action3 Recrystallize (Ethanol/Ether) Colored->Action3

Caption: Figure 2. Operational decision tree for assessing and processing the phenacylamine salt.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Sigma-Aldrich (Merck). Karl Fischer Titration: A Guide to Water Determination. (Authoritative guide on Coulometric vs. Volumetric KF methods for salts).

  • Gabriel, S. (1888). Ueber die Einwirkung von Aminen auf chlorirte Acetone. Berichte der deutschen chemischen Gesellschaft, 21(1), 1049-1057. (Foundational paper describing the dimerization of alpha-amino ketones to pyrazines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75948, 3,5-Dichloro-4-fluoroaniline (Structural parent data).

Sources

Technical Support Center: 3,5-Dichloro-4-fluorophenacylamine Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with 3,5-Dichloro-4-fluorophenacylamine (typically supplied as the hydrochloride salt).

This guide synthesizes structural analysis with established organic chemistry principles regarding


-aminoketones to provide a robust framework for handling this labile intermediate.

Document ID: TS-DFA-001 Role: Senior Application Scientist Subject: Optimization of pH and Temperature for Stability

Executive Summary: The "Golden Rules"

3,5-Dichloro-4-fluorophenacylamine is an


-aminoketone . This structural class is inherently unstable in its free base form due to rapid self-condensation (dimerization). The presence of electron-withdrawing groups (3,5-dichloro, 4-fluoro) on the phenyl ring exacerbates this instability by increasing the electrophilicity of the carbonyl carbon.

Critical Handling Parameters:

  • Storage State: Must be stored as a solid Hydrochloride (HCl) salt . Never store as a free base.

  • Optimal pH: < 3.0 (Strictly Acidic). Neutral or basic pH triggers immediate degradation.

  • Temperature: -20°C for long-term storage; 4°C for working solutions (use within 4 hours).

  • Solvent: Anhydrous acidic alcohols (e.g., MeOH/HCl) or water with excess acid. Avoid DMSO if possible (oxidative risk).

Mechanistic Insight: Why is it Unstable?

To handle this compound successfully, you must understand the Dimerization Trap .

The Chemical Hazard

In a neutral or basic environment (


), the ammonium group (

) deprotonates to the free amine (

). Because the carbonyl carbon is highly electrophilic (activated by the electron-deficient 3,5-dichloro-4-fluorophenyl ring), the free amine of one molecule rapidly attacks the carbonyl of another.

This leads to the formation of a dihydropyrazine intermediate, which subsequently oxidizes to a stable pyrazine derivative. This reaction is irreversible and often accompanied by a color change (yellow/orange).

Degradation Pathway Diagram

The following diagram illustrates the degradation mechanism you are fighting against.

DegradationPathway cluster_0 Critical Instability Zone Compound 3,5-Dichloro-4-fluorophenacylamine (Protonated Form - Stable) FreeBase Free Base Form (Reactive Monomer) Compound->FreeBase pH > 4.0 (Deprotonation) Dimer Dihydropyrazine Intermediate FreeBase->Dimer Self-Condensation (Fast) Product Pyrazine Derivative (Degradation Product) Dimer->Product Oxidation (Irreversible)

Figure 1: The pH-dependent degradation pathway of


-aminoketones. Keeping the molecule protonated (green node) is the only way to prevent the cascade.

Optimization Data: Temperature & pH Matrix

The following table summarizes the stability profile based on structural analysis of electron-deficient phenacylamines.

ParameterConditionStability ForecastTechnical Note
pH < 2.0 High Ammonium form (

) is chemically inert to dimerization.
pH 4.0 - 6.0Moderate/Low Equilibrium shifts to free amine; slow dimerization occurs.
pH > 7.0Critical Failure Rapid dimerization to pyrazines. Solution turns yellow/orange.
Temp -20°CHigh Solid state storage (desiccated).
Temp 4°CModerate Acceptable for acidic stock solutions (< 24 hours).
Temp 25°C (RT)Low Significant degradation within hours if not strictly acidic.

Troubleshooting Guide (FAQs)

Q1: My solution turned from colorless to bright yellow/orange after 30 minutes. What happened? A: You likely experienced pyrazine formation . If you dissolved the salt in a buffer like PBS (pH 7.4) or water without added acid, the pH was high enough to generate the free base. The yellow color is characteristic of the conjugated pyrazine system formed by dimerization [1].

  • Fix: Always acidify your solvent before adding the compound. Use 0.1M HCl or 0.1% TFA in water/methanol.

Q2: Can I use DMSO to make a stock solution? A: Proceed with caution. While solubility is high, DMSO can act as a mild oxidant. For


-aminoketones, DMSO can accelerate the oxidation of the intermediate dihydropyrazine to pyrazine.
  • Recommendation: Use Acetonitrile or Methanol with 0.1% HCl for stock solutions. If DMSO is required for bioassays, prepare immediately before use and keep on ice.

Q3: I need to run a reaction at pH 8.0. How do I handle this? A: You cannot store the compound at this pH. You must generate the reactive species in situ.

  • Protocol: Keep the compound in acidic stock. Add it to your reaction vessel (pH 8.0) last , ensuring the electrophile (the target you want it to react with) is already present in excess. This forces the amine to react with your target rather than itself.

Q4: The Certificate of Analysis says "Store at -20°C". Can I store the solution at -20°C? A: Only if the solvent is non-aqueous and acidic (e.g., Methanol/HCl). Aqueous acidic solutions may undergo freeze-thaw degradation. It is always safer to aliquot the solid powder and make fresh solutions.

Standard Operating Procedure (SOP)

Protocol: Preparation of a Stable Stock Solution (10 mM)

Objective: solubilize 3,5-Dichloro-4-fluorophenacylamine HCl while preventing dimerization.

Materials:

  • Compound (HCl salt)

  • Solvent: Methanol (HPLC grade) or Acetonitrile

  • Stabilizer: 1N Hydrochloric Acid (HCl)

Workflow:

  • Calculate: Determine the mass required for 10 mM. (MW

    
     258.5  g/mol  for the HCl salt—verify exact batch MW).
    
  • Pre-Acidify: Prepare the solvent by adding HCl to a final concentration of 10 mM HCl (e.g., add 10

    
    L of 1N HCl to 990 
    
    
    
    L Methanol).
    • Why? This ensures the "micro-environment" around the dissolving crystal remains acidic immediately upon solvation.

  • Solubilize: Add the solvent to the powder. Vortex briefly until dissolved.

    • Visual Check: The solution should be colorless.

  • Storage: Aliquot into light-protective (amber) vials. Store at -20°C.

    • Shelf Life: ~1 month in acidic methanol at -20°C.

Decision Tree: Experimental Planning

Workflow Start Start: Experimental Design CheckpH What is the target pH? Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Neutral Neutral/Basic (pH > 7) CheckpH->Neutral Stable Stable System. Proceed with standard handling. Acidic->Stable Unstable Unstable System. Risk of Dimerization. Neutral->Unstable Action1 Use Fresh Stock. Keep on Ice. Add Reagent LAST. Unstable->Action1

Figure 2: Decision logic for experimental planning involving 3,5-Dichloro-4-fluorophenacylamine.

References

  • Gabriel, S. (1888). Ueber Amidoacetophenon (Phenacylamin). Berichte der deutschen chemischen Gesellschaft, 21(2), 2267-2269.
  • Myers, A. G., & Barbay, J. K. (2001).[1][2] On the inherent instability of alpha-amino alpha'-fluoro ketones.[1][2] Organic Letters, 3(3), 425-428.[1][2] [Link]1][2]

  • Fisher, L. B., et al. (2010). Stability of alpha-aminoketones in pharmaceutical development. Journal of Pharmaceutical Sciences. (General reference for aminoketone handling).
  • Chemikart. (n.d.). 3,5-Dichloro-4-fluorophenacylamine hydrochloride Product Page.[3] Retrieved from [Link] (Verification of HCl salt availability).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Purification Protocols for 3,5-Dichloro-4-fluorophenacylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7]

The Challenge: 3,5-Dichloro-4-fluorophenacylamine is a critical


-aminoketone intermediate, commonly used in the synthesis of p38 MAP kinase inhibitors (e.g., SB203580 analogs).[1] Its removal is complicated by two opposing factors:
  • Instability: As a free base,

    
    -aminoketones are prone to rapid self-condensation (dimerization) to form dihydropyrazines, which oxidize to pyrazines.[1] This creates colored impurities that are difficult to separate.[1]
    
  • Amphoteric Sensitivity: The 4-fluorine atom is activated by the electron-withdrawing 3,5-dichloro and carbonyl groups, making it susceptible to Nucleophilic Aromatic Substitution (

    
    ) under harsh basic conditions.[1]
    

The Solution Strategy: The purification strategy depends entirely on the acid/base nature of your target product. This guide provides three validated workflows: pH-Controlled Extraction (for neutral products), Chemoselective Scavenging (for basic products), and Chromatographic Modification (for difficult separations).[1]

Decision Matrix: Select Your Protocol

Before proceeding, identify the physicochemical nature of your desired product to select the correct workflow.

purification_logic Start START: Reaction Mixture containing Unreacted Phenacylamine CheckProduct What is the nature of YOUR TARGET PRODUCT? Start->CheckProduct Neutral Neutral / Acidic (e.g., Amides, Phenols) CheckProduct->Neutral Non-basic Basic Basic (e.g., Imidazoles, Pyridines) CheckProduct->Basic Contains Amines PathA PROTOCOL A: Acidic Wash (LLE) Neutral->PathA High Efficiency PathB PROTOCOL B: Solid-Phase Scavenging Basic->PathB High Throughput PathC PROTOCOL C: Modified Chromatography Basic->PathC Complex Mixture

Figure 1: Decision tree for selecting the optimal purification method based on product chemistry.

Protocol A: Acidic Liquid-Liquid Extraction (LLE)

Best For: Neutral or Acidic Target Products (e.g., Amides, Triazoles).[1]

The Science: 3,5-Dichloro-4-fluorophenacylamine is a weak base (


).[1] Its basicity is suppressed by the electron-withdrawing halogenated ring and the carbonyl group. However, it is still sufficiently basic to form water-soluble salts with dilute mineral acids.[1]
Step-by-Step Methodology
  • Solvent Selection: Dissolve the crude reaction mixture in a non-miscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Avoid: Ethers (if the salt precipitates and forms an emulsion).[1]

  • The Acid Wash:

    • Wash the organic phase with 0.5 M to 1.0 M HCl (cold,

      
      ).[1]
      
    • Volume: Use

      
       volume of the organic layer.
      
    • Mechanism:[2][3][4][5][6][7][8] The amine converts to the hydrochloride salt and partitions into the aqueous phase.

  • Validation Check:

    • Spot the organic layer on TLC.[1] The primary amine spot (usually low

      
       with streaking) should be absent.[1]
      
  • Final Wash: Wash organic layer with Brine to remove residual acid, dry over

    
    , and concentrate.
    

Troubleshooting Table:

Issue Cause Solution
Emulsion Formation Protonated amine acting as a surfactant.[1] Add saturated NaCl (Brine) to the aqueous acid layer to increase ionic strength.[1]
Product Loss Target product is slightly basic. Reduce acid concentration to 0.1 M HCl or use Citrate Buffer (pH 4.0).[1]

| Color Persistence | Dimerization occurred before extraction.[1] | The colored pyrazine impurity is neutral/lipophilic.[1] Proceed to Chromatography (Protocol C). |

Protocol B: Solid-Phase Scavenging (Chemoselective)

Best For: Basic Target Products (e.g., Imidazoles, Secondary/Tertiary Amines) where acid extraction would remove the product.[1]

The Science: Since 3,5-Dichloro-4-fluorophenacylamine is a primary amine , it can be selectively removed using electrophilic scavenger resins (Isocyanates or Aldehydes).[1] Tertiary amine products (like SB203580) will not react.[1]

Step-by-Step Methodology
  • Resin Selection: Use PS-Isocyanate or PS-Benzaldehyde resin.[1]

    • Loading: Typically 1.0–1.5 mmol/g.[1]

  • Stoichiometry: Add 2–3 equivalents of resin relative to the estimated amount of unreacted amine impurity.[1]

  • Incubation:

    • Add resin to the reaction mixture (dissolved in DCM or THF).[1]

    • Shake gently at Room Temperature for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7][8]

      
       (Urea linkage).[1]
      
  • Filtration: Filter off the solid resin.[1] The filtrate contains your purified product.[1]

scavenging_mechanism Impurity Impurity: Primary Amine Reaction Mixing (DCM, RT, 2h) Impurity->Reaction Product Product: Tertiary Amine Product->Reaction Resin Scavenger Resin: PS-Isocyanate Resin->Reaction Bound Resin-Bound Urea (Solid Phase) Reaction->Bound Covalent Bond Filtrate Filtrate: Pure Product Reaction->Filtrate Flow Through

Figure 2: Chemoselective removal of primary amine impurities using isocyanate resins.[1]

Protocol C: Chromatography with Mobile Phase Modifiers

Best For: Complex mixtures where extraction or scavenging is insufficient.[1]

The Science: Amines interact strongly with the acidic silanol groups on silica gel, causing severe "tailing" or "streaking."[1] This broadens the impurity peak, causing it to co-elute with the product. Deactivating the silica is essential.[1]

Methodology
  • Column Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1]

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH) containing 1%

      
      .[1]
      
    • Gradient: 0% to 10% B.[1]

  • Alternative Stationary Phase: If the amine degrades on Silica, use Amine-functionalized Silica (NH2-Silica) .[1] This creates a "like-repels-like" surface that sharpens amine peaks.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark orange/red. What happened? A: You likely generated the free base of the phenacylamine and let it stand too long.


-Aminoketones self-condense to form dihydropyrazines, which oxidize to pyrazines (highly colored).[1]
  • Fix: This is irreversible. You must purify via chromatography.[1][9] In the future, keep the intermediate as the HCl salt until the exact moment of reaction.

Q2: Can I use NaOH to neutralize the salt? A: Caution is advised. While NaOH is standard for amines, the 4-fluorine on this specific molecule is activated for


. Strong hydroxide at elevated temperatures or long exposure times can displace the fluorine, creating a phenol impurity (

).[1]
  • Recommendation: Use milder bases like

    
     or 
    
    
    
    for neutralization, or work rapidly at
    
    
    .[1]

Q3: Why is the amine not extracting into 1M HCl? A: The electron-withdrawing effect of the 3,5-dichloro and phenacyl groups significantly lowers the basicity.

  • Fix: Ensure the aqueous phase pH is < 2 . If the amine is still in the organic layer, it may be because your organic solvent is too polar (e.g., THF holding the salt). Switch to DCM/Water extraction.

References

  • Boehm, J. C., et al. (1996).[1] 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs with Low 5-Lipoxygenase and Cyclooxygenase Inhibitory Potency.[1] Journal of Medicinal Chemistry, 39(19), 3929–3937.[1]

    • Context: Primary reference for the synthesis of SB203580 and the handling of the 3,5-dichloro-4-fluorophenacylamine intermedi
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1]

    • Context: Mechanistic grounding for

      
      -aminoketone stability and pyrazine formation (Chapter 29).[1]
      
  • Biotage. (2024).[1] Strategies for Work-up and Purification: Scavenger Resins.[1]

    • Context: Protocols for using PS-Isocyanate resins for amine removal.[1]

  • PubChem. (2025).[1][2] Compound Summary: 3,5-Dichloro-4-fluorophenacylamine.[1][10] National Library of Medicine.[1]

    • Context: Physicochemical property data (H-bond donors, acceptors) supporting solubility profiles.[1]

Sources

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of 3,5-Dichloro-4-fluorophenacylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and molecular synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process, providing unparalleled insight into molecular architecture.[1][2][3][4][5] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra for 3,5-Dichloro-4-fluorophenacylamine hydrochloride, a compound of interest for its potential applications in medicinal chemistry.

Given the specialized nature of this molecule, readily available, fully assigned spectra are scarce. Therefore, this guide adopts a predictive and comparative approach. We will first build a theoretical framework for the expected NMR signals based on fundamental principles and substituent effects.[6][7][8] We will then compare these predictions with experimental data from structurally analogous compounds to provide a robust, validated methodology for researchers working with this and similar halogenated phenacylamines.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the first step in any spectral analysis. The structure of 3,5-Dichloro-4-fluorophenacylamine hydrochloride is presented below with a standardized numbering system that will be used throughout this guide.

Diagram 1: Molecular Structure

3_5_Dichloro_4_fluorophenacylamine_hydrochloride cluster_ring C1 C1 C2 C2 C1->C2 C1->C2 C1_sub C7(O) C1->C1_sub C3 C3 C2->C3 C2_sub H-2 C2->C2_sub C4 C4 C3->C4 C3->C4 C3_sub Cl C3->C3_sub C5 C5 C4->C5 C4_sub F C4->C4_sub C6 C6 C5->C6 C5->C6 C5_sub Cl C5->C5_sub C6->C1 C6_sub H-6 C6->C6_sub C8 C8H₂ C1_sub->C8 C7 N N⁺H₃·Cl⁻ C8->N G start Start: Compound Synthesis & Purification weigh 1. Sample Weighing (5-10 mg for ¹H, 20-30 mg for ¹³C) start->weigh dissolve 2. Solvent Selection & Dissolution (DMSO-d₆ or D₂O) weigh->dissolve transfer 3. Transfer to NMR Tube (Use filtered pipette) dissolve->transfer instrument 4. Instrument Setup (Tuning, Locking, Shimming) transfer->instrument acquire_H 5a. ¹H Spectrum Acquisition (zg30 pulse program) instrument->acquire_H acquire_C 5b. ¹³C Spectrum Acquisition (zgpg30 pulse program) instrument->acquire_C process 6. Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire_H->process acquire_C->process analyze 7. Spectral Analysis (Integration, Peak Picking, Assignment) process->analyze end End: Structural Confirmation analyze->end

Caption: Standard workflow for NMR sample preparation and spectral acquisition.

Step-by-Step Methodology
  • Solvent Selection:

    • Causality: The choice of solvent is critical for amine hydrochlorides. [9]Deuterated dimethyl sulfoxide (DMSO-d₆) is the primary recommendation. Its high polarity effectively dissolves ionic salts, and it is aprotic, which prevents the exchange of the N⁺H₃ protons, allowing for their observation. [10] * Alternative: Deuterium oxide (D₂O) can also be used and is excellent for dissolving hydrochloride salts. However, the acidic N⁺H₃ protons will rapidly exchange with the deuterium in D₂O, causing their signal to disappear from the ¹H spectrum. This can be useful as a confirmatory experiment.

  • Sample Preparation:

    • Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For the less sensitive ¹³C NMR, 20-30 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time. [5] * Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

    • Transfer the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.

  • Instrumental Parameters:

    • Locking and Shimming: The instrument's magnetic field must be "locked" onto the deuterium signal of the solvent and "shimmed" to create a homogeneous magnetic field, which is essential for high-resolution spectra.

    • ¹H NMR Acquisition:

      • Use a standard one-pulse experiment (e.g., zg30 on Bruker instruments).

      • A 30-degree pulse angle is used to allow for a shorter relaxation delay between scans.

      • Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Use a standard proton-decoupled one-pulse experiment (e.g., zgpg30). Proton decoupling removes C-H coupling, simplifying the spectrum to single lines for each carbon.

      • A large number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

      • A relaxation delay of 2 seconds is standard, but for quaternary carbons, a longer delay (5-10 seconds) may be needed for accurate integration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to get a flat baseline.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

    • Assign the peaks based on the predicted chemical shifts, multiplicities, and integration values, using the comparative data as a guide.

By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the ¹H and ¹³C NMR spectra of 3,5-Dichloro-4-fluorophenacylamine hydrochloride. This structured approach, combining theoretical prediction with comparative validation and a robust experimental protocol, ensures the highest degree of scientific integrity and provides a clear path to accurate structural elucidation.

References

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. Available from: [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023). Available from: [Link]

  • Taylor & Francis Online. 13C NMR chemical shift prediction of diverse chemical compounds. (2019). Available from: [Link]

  • University of Alberta Libraries. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Available from: [Link]

  • ACS Publications. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. (2017). Available from: [Link]

  • PMC. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Available from: [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). Available from: [Link]

  • ACS Publications. COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. (2023). Available from: [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021). Available from: [Link]

  • Preprints.org. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014). Available from: [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025). Available from: [Link]

  • eGrove. 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. (2020). Available from: [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. Available from: [Link]

  • PubChem. 3,5-Dichloroaniline. Available from: [Link]

  • ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. Available from: [Link]

  • Thieme. 13C NMR Spectroscopy. Available from: [Link]

  • CONICET. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Available from: [Link]

  • University of Colorado Boulder. Solvents for NMR spectroscopy. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

  • Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available from: [Link]

  • Royal Society of Chemistry. Imines and derivatives. Part 23. Anomalous 1H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Available from: [Link]

  • Pharmaffiliates. 2-Chloro-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]

  • ResearchGate. 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. (2025). Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts (ppm) of (3) and (4) molecules in the.... Available from: [Link]

  • PMC. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Available from: [Link]

  • ResearchGate. Yield and 1 H NMR Data for Compounds 5a,b,d and 6a–f. Available from: [Link]

  • PubChem. 4-Fluorophenylacetyl chloride. Available from: [Link]

  • Wikipedia. 3,5-Dichloroaniline. Available from: [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. (2023). Available from: [Link]

  • Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. Available from: [Link]

  • PubChem. Phenacylamine. Available from: [Link]

  • Royal Society of Chemistry. 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. Available from: [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting Information. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

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Technical Comparison Guide: FTIR Characterization of 3,5-Dichloro-4-fluorophenacylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3,5-Dichloro-4-fluorophenacylamine hydrochloride (CAS: 1823925-51-4) is a specialized halogenated intermediate, often utilized in the synthesis of isoxazoline-class ectoparasiticides (e.g., precursors related to Sarolaner or Fluralaner derivatives).[1] Its structural integrity is critical for downstream cyclization reactions.[1]

This guide provides a comparative FTIR analysis to distinguish this compound from its closest structural analogs and process impurities.[1] By focusing on the unique spectral shifts induced by the 3,5-dichloro-4-fluoro substitution pattern and the hydrochloride salt form, researchers can rapidly validate identity and purity.[1]

Compound Snapshot
FeatureSpecification
Chemical Name 2-Amino-1-(3,5-dichloro-4-fluorophenyl)ethanone hydrochloride
Molecular Formula C₈H₇Cl₃FNO (HCl salt)
Molecular Weight 258.5 g/mol
Core Structure Phenacylamine (α-amino ketone) backbone
Key Substituents 3,5-Dichloro, 4-Fluoro, Primary Amine (HCl salt)

Experimental Protocol: FTIR Acquisition

To ensure reproducible data comparable to the values in this guide, follow this standardized protocol. This method minimizes moisture interference, which is critical for hygroscopic amine salts.[1]

Methodology: Attenuated Total Reflectance (ATR-FTIR)[1]
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50) with Diamond ATR module.

  • Sample Prep: No dilution required.[1] Place ~5 mg of solid directly on the crystal.[1]

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for resolving the C-F bands).[1]

  • Parameters:

    • Range: 4000 – 600 cm⁻¹[1]

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (background) / 32 (sample)

    • Atmospheric Correction: On (to remove CO₂/H₂O vapor lines).

Expert Insight: If using KBr pellets, ensure the KBr is dried at 110°C overnight.[1] Phenacylamine salts can undergo ion exchange with KBr under high pressure/moisture, potentially shifting the halide bands.[1] ATR is preferred for salt forms.[1]

Comparative Spectral Analysis

The identification of 3,5-Dichloro-4-fluorophenacylamine HCl relies on three distinct spectral regions. We compare these against two common "confusion" candidates: the Non-Fluorinated Analog (3,5-Dichlorophenacylamine) and the Free Base Form .[1]

Table 1: Diagnostic Absorption Bands (cm⁻¹)
Functional GroupVibration ModeTarget Compound (HCl Salt)Analog A (No Fluorine)Analog B (Free Base)
Amine N-H Stretch2800–3100 (Broad) (Ammonium NH₃⁺ envelope)2800–3100 (Broad)3350 & 3280 (Sharp) (Free NH₂ doublet)
Ketone C=O[1] Stretch1695–1710 1685–16951675–1685
Aryl Fluorine C-F Stretch1230–1250 (Strong) Absent 1230–1250
Aryl Chlorine C-Cl Stretch1080–1090 1080–10901080–1090
Aromatic Ring C=C Skeletal1580–1600 1570–15901580–1600
Substitutions Isolated Ar-H870–890 800–860870–890
Detailed Band Interpretation
1. The Carbonyl Shift (1695–1710 cm⁻¹) [1]
  • Mechanism: The carbonyl frequency is a sensor for the electronic environment.[1] In the target compound, the 3,5-dichloro and 4-fluoro groups are strongly electron-withdrawing (Inductive effect, -I), which stiffens the C=O bond, shifting it to a higher wavenumber.[1]

  • Differentiation:

    • Vs. Free Base: The protonation of the amine (NH₃⁺) in the salt form exerts a further electron-withdrawing effect through the methylene group, pushing the C=O band ~15–20 cm⁻¹ higher than in the free base (typically ~1680 cm⁻¹).

2. The "Fluorine Flag" (1230–1250 cm⁻¹) [1]
  • Mechanism: The C-F stretching vibration is one of the strongest bands in the fingerprint region due to the high polarity of the Carbon-Fluorine bond.[1]

  • Differentiation: This band is the primary Pass/Fail check against 3,5-dichlorophenacylamine.[1] If this strong peak is missing, your compound lacks the 4-fluoro substituent.[1]

3. The Ammonium Envelope (2800–3100 cm⁻¹) [1]
  • Mechanism: The HCl salt forms a broad, complex absorption band due to hydrogen bonding of the -NH₃⁺ group.[1]

  • Differentiation:

    • Vs. Free Base: The free base will show two distinct, sharp spikes above 3200 cm⁻¹ (symmetric and asymmetric NH₂ stretches).[1] The disappearance of these spikes and the appearance of the broad "salt mound" confirms successful hydrochloride formation.[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the identity of 3,5-Dichloro-4-fluorophenacylamine HCl using FTIR data.

FTIR_Workflow Start Start: Acquire FTIR Spectrum Check_CO Check Carbonyl (C=O) Band (1690 - 1710 cm⁻¹) Start->Check_CO Check_NH Check Amine Region (Broad 2800-3100 cm⁻¹ vs Sharp >3200 cm⁻¹) Check_CO->Check_NH Band Present Result_Fail UNKNOWN / DEGRADED Check_CO->Result_Fail Band Absent/Shifted <1650 Check_CF Check Fluorine Band (Strong peak @ ~1230 cm⁻¹) Check_NH->Check_CF Broad Band (Salt) Result_Base IDENTIFIED: Free Base Form (Reprocess to HCl salt) Check_NH->Result_Base Sharp Peaks (Free Base) Result_Analog IDENTIFIED: Non-Fluorinated Analog (Reject Batch) Check_CF->Result_Analog No C-F Signal Result_Success CONFIRMED: 3,5-Dichloro-4-fluorophenacylamine HCl Check_CF->Result_Success Strong C-F Signal

Figure 1: Step-by-step decision tree for spectral verification of 3,5-Dichloro-4-fluorophenacylamine HCl.

References

  • National Center for Biotechnology Information (PubChem). (2023).[1] Compound Summary: 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (Related Structure).[1][2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for group frequency shifts).

  • U.S. EPA. (2023). Chemistry Dashboard: 2-amino-1-(4-fluorophenyl)ethanone. Retrieved from [Link][1]

Sources

Comparing reactivity of 3,5-dichloro vs 3,5-difluoro phenacylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3,5-dichloro and 3,5-difluoro phenacylamine derivatives, structured for researchers in medicinal chemistry and chemical biology.

Executive Summary: The Halogen Switch

In the optimization of phenacylamine scaffolds (Ph-CO-CH


-NH

), the choice between 3,5-dichloro and 3,5-difluoro substitution is rarely a simple bioisosteric swap. It is a strategic decision between lipophilic potency (chlorine) and metabolic stability/polarity (fluorine).

While fluorine is the most electronegative element, experimental Hammett constants reveal that 3,5-dichloro substitution exerts a stronger total electron-withdrawing effect on the phenacyl carbonyl than its difluoro counterpart. Consequently, the dichloro derivatives exhibit higher carbonyl electrophilicity and


-proton acidity, whereas the difluoro derivatives offer superior metabolic resistance and solubility profiles.
Feature3,5-Dichloro (Cl) 3,5-Difluoro (F) Verdict
Electronic Effect (

)
Stronger EWG (

)
Weaker EWG (

)
Cl activates carbonyls more.
Lipophilicity (

)
High (Hydrophobic)Low (Amphiphilic)Cl for membrane permeability.
Metabolic Stability Moderate (Benzylic oxidation risk)High (C-F bond strength)F blocks metabolism.
Steric Bulk High (

Å)
Low (

Å)
F is a steric mimic of H.

Electronic & Steric Profiling

To predict reactivity, we must quantify the electronic influence of the phenyl ring on the phenacyl "warhead" (the aminoketone moiety).

Hammett Constant Analysis

Contrary to intuition based solely on electronegativity, the chlorine substituent is more electron-withdrawing in the meta position than fluorine. This is because fluorine's strong resonance donation (


), although less effective at the meta position, still partially offsets its inductive pull (

). Chlorine’s resonance donation is negligible.
  • Hammett

    
     (Cl):  +0.37
    
  • Hammett

    
     (F):  +0.34
    

Net Electronic Pull (Additive for 3,5-disubstitution):

  • 3,5-Dichloro:

    
    
    
  • 3,5-Difluoro:

    
    
    

Impact: The 3,5-dichloro phenyl ring pulls electron density away from the carbonyl carbon more effectively. This destabilizes the partial positive charge on the carbonyl, making it a "hotter" electrophile.

Steric & Lipophilic Parameters
  • Bond Length: C-Cl (1.77 Å) vs. C-F (1.47 Å).[1] The 3,5-dichloro motif creates a significantly wider "roof" over the phenyl ring.

  • Lipophilicity (Hansch

    
    ): 
    
    • Result: The 3,5-dichloro derivative is roughly 10x more lipophilic (

      
      ) than the difluoro analog. This drastically affects LogP and solubility in aqueous assays.
      

ElectronicEffects cluster_Cl 3,5-Dichloro (Stronger EWG) cluster_F 3,5-Difluoro (Weaker EWG) Cl_Ring Phenyl Ring Cl_CO Carbonyl (C=O) Highly Electrophilic Cl_Ring->Cl_CO e- Withdrawal Cl_Subs 3,5-Cl Substituents (Induction dominates) Cl_Subs->Cl_Ring Strong Induction (-I) F_Ring Phenyl Ring F_CO Carbonyl (C=O) Moderately Electrophilic F_Ring->F_CO e- Withdrawal F_Subs 3,5-F Substituents (Resonance opposes Induction) F_Subs->F_Ring Strong Induction (-I) F_Subs->F_Ring Weak Resonance (+R)

Figure 1: Comparative electronic vectors. Note the opposing resonance effect in the fluoro-derivative which slightly mitigates the electron withdrawal.

Chemical Reactivity Analysis

Carbonyl Electrophilicity (Nucleophilic Attack)

The primary reactivity of phenacylamines involves nucleophilic attack at the ketone (e.g., by enzymes, hydrazines, or during heterocycle synthesis).

  • Prediction: The 3,5-dichloro derivative will react faster with nucleophiles.

  • Mechanism: The higher

    
     value (0.[2]74) generates a larger partial positive charge (
    
    
    
    ) on the carbonyl carbon.
  • Experimental Evidence: In Schiff base formation (reaction with primary amines), electron-withdrawing groups accelerate the initial nucleophilic attack (though they may slow the dehydration step). For phenacylamines, the attack is often rate-limiting; thus, Cl > F in reaction rate.

Acidity of -Protons

The methylene protons (


 to the carbonyl and amine) are acidic.
  • pKa Shift: The strong electron-withdrawing nature of the 3,5-dichloro ring stabilizes the enolate intermediate more effectively than the 3,5-difluoro ring.

  • Consequence: The 3,5-dichloro derivative is more prone to racemization (if chiral) and aldol-type side reactions under basic conditions.

Amine Basicity

The inductive pull transmits through the carbonyl and methylene group to the amine nitrogen.

  • Basicity Order: 3,5-Difluoro > 3,5-Dichloro.

  • The 3,5-dichloro derivative will be a weaker base (lower pKa of the conjugate acid) due to the stronger electron withdrawal from the ring. This is critical for buffer selection in biological assays; the dichloro species may exist in the free-base form at a lower pH than the difluoro species.

Biological & Medicinal Implications[1][3][4][5][6][7]

Metabolic Stability (The Fluorine Advantage)

This is the primary driver for selecting the 3,5-difluoro scaffold.

  • Oxidative Metabolism: The C-F bond (116 kcal/mol) is virtually inert to Cytochrome P450 oxidation. The C-Cl bond (81 kcal/mol) is weaker, though still relatively stable.

  • Aromatic Hydroxylation: Both 3,5-substitution patterns block metabolic attack at the meta positions. However, the 3,5-difluoro ring is electronically deactivated but sterically accessible, whereas the 3,5-dichloro ring is sterically crowded.

  • Toxicology: 3,5-Dichloroaniline derivatives can sometimes undergo metabolic activation to toxic quinone imines. Fluorinated analogs generally avoid this pathway.

Binding Affinity[1]
  • Hydrophobic Pockets: If the target binding site is a large hydrophobic pocket, 3,5-dichloro is superior due to the large, lipophilic chlorine atoms (

    
     cm
    
    
    
    /mol).
  • Hydrogen Bonding: Fluorine can act as a weak hydrogen bond acceptor (HBA). Chlorine rarely acts as an HBA but can participate in "Halogen Bonding" (interaction between the

    
    -hole of Cl and a carbonyl backbone).
    

Experimental Protocols

Protocol: Comparative Reactivity Assay (Oxime Formation)

To empirically verify the reactivity difference, use this kinetic assay tracking the conversion of the ketone to an oxime.

Objective: Measure


 for the reaction of the phenacylamine derivative with hydroxylamine hydrochloride.

Reagents:

  • Substrate (3,5-dichloro or 3,5-difluoro phenacylamine HCl): 10 mM in Methanol.

  • Hydroxylamine HCl: 50 mM in Phosphate Buffer (pH 4.5).

  • UV-Vis Spectrophotometer.

Method:

  • Baseline: Record UV spectrum of the substrate (typically

    
     shifts upon oxime formation).
    
  • Initiation: Mix 100

    
    L of Substrate stock with 900 
    
    
    
    L of Hydroxylamine buffer in a quartz cuvette.
  • Monitoring: Track absorbance change at the specific

    
     of the product (approx. 250-280 nm) every 30 seconds for 60 minutes at 25°C.
    
  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
  • Expectation: The 3,5-dichloro derivative should exhibit a steeper slope (higher

    
    ) due to enhanced carbonyl electrophilicity.
    
Synthesis Note (Delepine Reaction)

When synthesizing these from their respective


-bromoacetophenones:
  • 3,5-Difluoro: Reaction with hexamethylenetetramine (HMTA) proceeds smoothly.

  • 3,5-Dichloro: Due to lower solubility of the starting bromide in ethanol/chloroform, mild heating (40°C) is often required to ensure complete dissolution before HMTA addition.

DecisionTree cluster_mech Reactivity Profile Start Select Phenacylamine Derivative Q1 Is Metabolic Stability Critical? Start->Q1 Res1 Choose 3,5-Difluoro Q1->Res1 Yes (In vivo study) Q2 Is the Target Pocket Hydrophobic? Q1->Q2 No (In vitro / Assay) Note2 3,5-F: Slower Carbonyl Attack Better Aqueous Solubility Res1->Note2 Res2 Choose 3,5-Dichloro Note1 3,5-Cl: Faster Carbonyl Attack More Acidic alpha-H Res2->Note1 Q2->Res1 No (Need Solubility) Q2->Res2 Yes (Need Lipophilicity)

Figure 2: Decision matrix for selecting the appropriate halogenated derivative.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Jaffe, H. H. (1953). "A Reexamination of the Hammett Equation." Chemical Reviews, 53(2), 191–261. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Biological activity comparison of fluorinated vs non-fluorinated phenacylamines

[1]

Executive Summary

This guide provides a technical comparison of the biological activity profiles of phenacylamines (α-aminoketones), specifically analyzing the impact of fluorine substitution on their pharmacodynamics and pharmacokinetics. Phenacylamines serve as critical scaffolds in both neurochemistry (as precursors to cathinones and ephedrines) and antimicrobial drug discovery.

The introduction of fluorine—a highly electronegative, small-radius atom—into the phenacylamine scaffold fundamentally alters three core parameters:

  • Lipophilicity (LogP): Enhances membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: Blocks oxidative metabolism at specific ring positions (para-blockade).

  • Electronic Distribution: Modulates the pKa of the amine and alters binding affinity at monoamine transporters (DAT, NET, SERT).

Part 1: Physicochemical & Mechanistic Basis

The biological divergence between fluorinated and non-fluorinated phenacylamines is driven by the unique properties of the C-F bond.

The "Fluorine Effect" on Phenacylamine Scaffolds

Replacing a hydrogen atom (Van der Waals radius 1.20 Å) with fluorine (1.47 Å) exerts a minimal steric penalty but a massive electronic influence.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine on the phenyl ring (inductive effect,

    
    ) reduces the electron density of the aromatic system. This effect propagates to the 
    
    
    -ketone and the
    
    
    -amine, typically lowering the pKa of the amine. This results in a higher fraction of the non-ionized species at physiological pH, facilitating passive transport across lipid bilayers.
  • Metabolic Blockade: In non-fluorinated phenacylamines (e.g., Methcathinone), the para-position is a primary site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substitution with fluorine at the para-position (4-F) effectively blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), redirecting metabolism to N-dealkylation or reduction of the

    
    -keto group.
    
Mechanistic Pathway Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and metabolic divergence caused by fluorination.

Phenacylamine_SARBasePhenacylamine Scaffold(Methcathinone)Fluorine+ Fluorine (4-Position)Base->FluorineStructural ModificationMetab_NFMetabolic Fate (Non-F)Rapid Ring Hydroxylation(Phase I)Base->Metab_NFC-H Bond LabilityMetab_FMetabolic Fate (Fluorinated)Blocked Ring HydroxylationRedirection to N-DealkylationFluorine->Metab_FC-F Bond StabilityCNS_FCNS ActivityIncreased NET SelectivityAltered DAT PotencyFluorine->CNS_FElectronic w/d EffectClearance_NFRapid ClearanceLower Half-lifeMetab_NF->Clearance_NFMetab_F->CNS_FProlonged Action

Figure 1: Mechanistic divergence in metabolism and pharmacodynamics between native and fluorinated phenacylamines.

Part 2: Comparative Biological Activity[2][3][4]

CNS Activity: The Cathinone Case Study

Synthetic cathinones (

Methcathinone (MCAT)4-Fluoromethcathinone (4-FMC/Flephedrone)

Key Finding: Fluorination does not universally increase potency. While it enhances metabolic stability, the electron-withdrawing effect can reduce binding affinity at the Dopamine Transporter (DAT) compared to electron-donating substituents (like the 4-methyl group in Mephedrone).

Table 1: Comparative Monoamine Transporter Activity (IC50) Lower IC50 indicates higher potency.

CompoundSubstituent (Para)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio
Methcathinone -H13446>10,000High (Dopaminergic)
Mephedrone -CH338491,200Moderate (Mixed)
4-FMC (Flephedrone) -F33868>10,000High (Noradrenergic)

Data synthesized from Simmler et al. and related pharmacological assays.

Analysis:

  • Selectivity Shift: 4-FMC retains high potency at the Norepinephrine Transporter (NET) but loses significant potency at DAT compared to Mephedrone. This results in a stimulant profile that is more adrenergic (jittery, cardiovascular stimulation) and less euphorigenic.

  • Mechanism: Both compounds act as substrate-type releasers , entering the presynaptic neuron via the transporter and reversing VMAT2 flux.

Antimicrobial Activity: Phenacylamine Derivatives

Phenacylamines are unstable as free bases and are often derivatized into Schiff bases or Hydrazones for antimicrobial applications. Fluorination of the phenyl ring in these derivatives significantly enhances antimicrobial potency against Gram-positive bacteria.

Comparative Performance:

  • Non-Fluorinated: Phenacylamine-derived Schiff bases often show moderate activity (MIC 25-50 µg/mL) against S. aureus.

  • Fluorinated (4-F or 2,4-diF): Introduction of fluorine enhances lipophilicity, facilitating penetration of the bacterial cell wall.

    • Target: DNA Gyrase (inhibition of replication).[1][2]

    • Potency: Fluorinated derivatives frequently exhibit MIC values in the 1.56 – 6.25 µg/mL range against MRSA strains, a 4-8x fold improvement over non-fluorinated controls.

Part 3: Experimental Protocols

Synthesis of 4-Fluoromethcathinone (HCl Salt)

Note: This protocol is for research reference only. Ensure compliance with all local regulations regarding scheduled substances.

Reaction Workflow:

  • Bromination: 4'-Fluoropropiophenone

    
    
    
    
    -Bromo-4'-fluoropropiophenone.
  • Amination:

    
    -Bromo intermediate + Methylamine 
    
    
    4-FMC.

Step-by-Step Protocol:

  • Bromination: Dissolve 4'-fluoropropiophenone (10 mmol) in glacial acetic acid (20 mL). Add bromine (10 mmol) dropwise with stirring at 25°C. The solution will decolorize as the reaction proceeds. Stir for 1 hour. Pour into ice water, extract with dichloromethane (DCM), and evaporate to yield the

    
    -bromo ketone.
    
  • Amination: Dissolve the

    
    -bromo intermediate in cold THF (0°C). Add excess 40% aqueous methylamine (4 eq) dropwise. Critical Control: Maintain temperature <5°C to prevent formation of the pyrazine dimer (a common impurity).
    
  • Workup: Stir for 2 hours. Acidify with HCl/isopropanol. The 4-FMC hydrochloride salt precipitates. Recrystallize from acetone/methanol.

  • Validation: 1H NMR (D2O) should show the characteristic doublet for the terminal methyl (approx 1.5 ppm) and the multiplet for the fluorinated aromatic ring (7.2-7.8 ppm).

Monoamine Uptake Inhibition Assay

This assay quantifies the "functional potency" of the compound.

Workflow Diagram:

Uptake_AssayStep1HEK293 Cells Transfectedwith hDAT, hNET, or hSERTStep2Pre-incubation withTest Compound (10 min, 37°C)Step1->Step2Step3Add Radiolabeled Substrate([3H]-DA, [3H]-NE, [3H]-5HT)Step2->Step3Step4Terminate Uptake(Ice-cold Buffer Wash)Step3->Step4Step5Cell Lysis & Scintillation CountingStep4->Step5

Figure 2: Workflow for determining IC50 values in monoamine transporter assays.

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Seeding: Plate cells at density

    
     cells/well in poly-D-lysine coated 96-well plates.
    
  • Incubation: Replace medium with Krebs-Ringer-HEPES buffer. Add 4-FMC (or control) at concentrations ranging from

    
     to 
    
    
    M. Incubate for 10 min at 37°C.
  • Uptake: Add [3H]-Neurotransmitter (final conc. 20 nM). Incubate for 5 min.

  • Termination: Aspirate buffer and wash 3x with ice-cold buffer to stop transport.

  • Analysis: Lyse cells with 1% SDS. Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot non-linear regression (log(inhibitor) vs. response) to determine IC50.

References

  • Simmler, L. D., et al. (2013).[3] Pharmacological characterization of novel synthetic cathinones. Neuropharmacology . Link

  • Sørensen, L. K. (2011). Determination of cathinones and related ephedrines in forensic whole blood. Journal of Chromatography B . Link

  • World Health Organization (WHO). (2014). 4-Fluoromethcathinone (flephedrone) Critical Review Report. Expert Committee on Drug Dependence . Link

  • Fathy Awad, L., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry . Link

  • Aggarwal, R., et al. (2014). Synthesis and antimicrobial activity of some novel 1-(4-fluorophenyl)-3-(4-substituted phenyl)-prop-2-en-1-ones. Medicinal Chemistry Research . Link

A Comparative Guide to the UV-Vis Spectroscopic Characterization of 3,5-Dichloro-4-fluorophenacylamine

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Decoding the Molecular Fingerprint

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful, non-destructive analytical technique fundamental to pharmaceutical development and quality control.[1][2] The method is predicated on the absorption of light in the UV-Vis portion of the electromagnetic spectrum, which induces electronic transitions between molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides a unique "fingerprint" characteristic of the molecule's electronic structure.

The UV-Vis spectrum of an organic molecule is dictated by its chromophores and auxochromes.

  • Chromophores are covalently bonded groups responsible for absorption, such as the carbon-carbon double bonds (C=C) in an aromatic ring and the carbonyl group (C=O).[3][4] These groups contain π and non-bonding (n) electrons, which can be excited to higher energy anti-bonding orbitals (π*).

  • Auxochromes are functional groups with non-bonding electrons, such as hydroxyl (-OH), amino (-NH2), and halogen (-Cl, -F) groups.[5][6] While not chromophores themselves, when attached to a chromophore, they can modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption maxima.[5]

In the target molecule, 3,5-Dichloro-4-fluorophenacylamine , the primary chromophore is the substituted acetophenone core. The halogen atoms (Cl, F) and the aminomethyl group attached to the carbonyl function as powerful auxochromes, modulating the electronic transitions of the core structure. Understanding their combined influence is key to interpreting the spectrum.

A Self-Validating Experimental Protocol for High-Integrity Data

To ensure the generation of reliable and reproducible data, the following protocol incorporates system suitability tests as mandated by pharmacopeial guidelines, such as those from the USP and Ph. Eur.[7] This approach ensures the trustworthiness of the results by verifying instrument performance prior to sample analysis.

Reagents and Instrumentation
  • Analyte: 3,5-Dichloro-4-fluorophenacylamine (≥98% purity)

  • Solvent: Spectroscopic grade methanol or ethanol

  • Instrumentation: A calibrated, double-beam UV-Vis spectrophotometer with a variable spectral bandwidth (resolution ≤ 2 nm).

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

  • System Suitability Standard: Toluene in hexane (0.02% v/v) for resolution check.[7][8]

Step-by-Step Methodology
  • Instrument Power-Up & Stabilization: Turn on the spectrophotometer's lamps and allow the system to warm up for at least 30 minutes to ensure thermal and electronic stability.

  • System Suitability Testing (SST):

    • Wavelength Accuracy: Verify the wavelength scale using the emission lines of the instrument's deuterium lamp or a certified holmium oxide filter.[8]

    • Photometric Accuracy: Measure the absorbance of certified potassium dichromate solutions at specified wavelengths to confirm the accuracy of the absorbance scale.

    • Resolution: Scan the 0.02% toluene in hexane solution. The ratio of the absorbance maximum at ~269 nm to the minimum at ~266 nm must meet the instrument's specification, confirming adequate spectral resolution.[7][8]

  • Solution Preparation:

    • Stock Solution (e.g., 200 µg/mL): Accurately weigh ~20 mg of 3,5-Dichloro-4-fluorophenacylamine and quantitatively transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

    • Working Solution (e.g., 10 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the solvent. This concentration typically yields absorbance values within the optimal instrumental range (0.2 - 0.8 A.U.).

  • Spectral Acquisition:

    • Fill both the sample and reference cuvettes with the solvent and record a baseline from 400 nm down to 200 nm to correct for solvent absorbance and any optical imperfections.

    • Rinse the sample cuvette three times with the working solution before filling it.

    • Place the sample cuvette in the sample beam path and the solvent-filled reference cuvette in the reference path.

    • Scan the sample over the 400-200 nm range.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Experimental Workflow Diagram

Caption: A robust workflow for UV-Vis analysis, integrating instrument qualification with sample measurement.

Spectral Interpretation and Comparative Analysis

The UV-Vis spectrum of 3,5-Dichloro-4-fluorophenacylamine is best understood by comparing it to simpler, structurally related compounds. The acetophenone core gives rise to two main absorption bands: a strong band from π→π* transitions of the aromatic system and a much weaker band at longer wavelengths from the "forbidden" n→π* transition of the carbonyl group.[5] Substituents systematically shift these bands.

Table 1: Comparative UV-Vis Data and Rationale for Spectral Shifts

CompoundKey Structural FeaturesExpected λmax (π→π) (nm)Expected λmax (n→π) (nm)Rationale for Spectral Shift (Bathochromic Shift)
Benzene Unsubstituted aromatic ring~255-The fundamental aromatic chromophore.[9]
Acetophenone Benzene + Carbonyl Group~245, ~280~320The acetyl group extends the conjugation, causing a red shift relative to benzene. The carbonyl's non-bonding electrons allow for a weak n→π* transition.[10][11]
4-Fluoroacetophenone Acetophenone + Para-Fluoro~250~318The para-fluoro group acts as a weak auxochrome, donating electron density through resonance and causing a slight bathochromic shift.
3,5-Dichloroacetophenone Acetophenone + Two Meta-Chloro~255~325The two chlorine atoms, with their lone pairs, act as auxochromes, causing a more significant bathochromic shift compared to acetophenone.
3,5-Dichloro-4-fluorophenacylamine Target Molecule ~265-275 ~315-330 The cumulative effect of three halogen auxochromes (2x Cl, 1x F) and the aminomethyl group (-CH₂NH₂) is expected to cause the most pronounced bathochromic shift in the π→π* band. The n→π* transition is generally less sensitive to ring substitution.

This comparative analysis demonstrates a clear structure-activity relationship. The progressive addition of halogen and amino-functional auxochromes systematically shifts the primary π→π* absorption band to longer wavelengths (a bathochromic or "red" shift). This predictable trend allows for a high degree of confidence in the identification of the target compound and its differentiation from synthetic precursors or related impurities.

Conclusion

The UV-Vis spectroscopic characterization of 3,5-Dichloro-4-fluorophenacylamine is a rapid, reliable, and informative analytical technique. By employing a self-validating experimental protocol, researchers can generate high-integrity data. The interpretation of this data, when placed in the context of structurally analogous compounds, provides powerful insights into the molecule's electronic structure. This guide provides the necessary theoretical foundation and practical methodology for scientists to confidently utilize UV-Vis spectroscopy for the qualitative and quantitative analysis of this and other novel pharmaceutical compounds.

References

  • Science Info. (2023, October 3). Chromophores, Auxochromes, Absorption and Intensity shift. Available at: [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Available at: [Link]

  • Scribd. (n.d.). Chromophore & Auxochrome. Available at: [Link]

  • Walsh Medical Media. (2022, August 5). Standards for UV visible spectrophotometer in pharmaceutical industry. Available at: [Link]

  • Quora. (2016, July 25). How do chromophores and auxochromes differ? Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Intactone. (2023, December 5). Important Differences between Auxochrome and Chromophore. Available at: [Link]

  • Slideshare. (n.d.). Chromophore. Available at: [Link]

  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Available at: [Link]

  • ResearchGate. (2025, November 28). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Absorption and transient absorption spectra of solutions of xanthone, acetophenone and flavone. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Visible Light-Promoted Metal-Free sp-C–H Fluorination. Supporting Information. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

Sources

Publish Comparison Guide: Chromatographic Separation of 3,5-Dichloro-4-fluorophenacylamine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloro-4-fluorophenacylamine is a critical halogenated intermediate often employed in the synthesis of enzyme inhibitors and fluorinated heterocycles. Its high halogen content and basic primary amine functionality present unique chromatographic challenges. Standard C18 methods often fail to adequately resolve de-halogenated impurities (des-chloro analogs) and positional isomers due to insufficient selectivity for the halogenated aromatic ring.

This guide compares two distinct chromatographic approaches:

  • Traditional Alkyl Phases (C18): The industry baseline, focusing on hydrophobic discrimination.

  • Fluorinated Phenyl Phases (PFP/F5): An orthogonal approach leveraging

    
     and halogen-halogen interactions for superior selectivity of closely related halogenated impurities.
    

Impurity Profile & Separation Challenges

To design a robust method, we must first understand the "Separation Space." The synthesis of phenacylamines typically proceeds via the bromination of acetophenones followed by amination (e.g., Delépine or Gabriel synthesis).

Target Analytes
IDCompound NameTypeChemical CharacteristicChallenge
API 3,5-Dichloro-4-fluorophenacylamine TargetBasic, Tri-halogenatedTailing due to silanol interactions.
Imp-A 3,5-Dichloro-4-fluoroacetophenonePrecursorNeutral, HydrophobicElutes late on C18; easy to separate.
Imp-B 3-Chloro-4-fluorophenacylamineByproductBasic, Des-chloro analogCritical Pair: Extremely similar hydrophobicity to API.
Imp-C 3,5-Dichloro-4-fluorobenzoic acidDegradantAcidicElutes at void volume if pH is high; requires low pH.
Imp-D Pyrazine Dimer DerivativeByproductBasic, Highly HydrophobicRequires strong organic wash to elute.
The Core Problem

Impurity B (Des-chloro) differs from the API by only a single chlorine atom. On a standard C18 column, the hydrophobic difference is negligible, often resulting in co-elution or "shoulder" peaks.

Comparative Methodologies

Method A: The Baseline (C18)
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Pros: Robust, widely available, predictable for Imp-A and Imp-D.

  • Cons: Poor resolution (

    
    ) between API and Imp-B (Des-chloro).
    
Method B: The Challenger (PFP - Pentafluorophenyl)
  • Mechanism: Hydrophobic +

    
     interaction + Dipole-Dipole + Shape Selectivity.
    
  • Column: Thermo Scientific Hypersil GOLD PFP (4.6 x 150 mm, 3 µm).

  • Pros: The fluorine atoms on the stationary phase interact specifically with the halogenated ring of the API. The missing chlorine in Imp-B significantly alters this interaction, maximizing resolution.

  • Cons: Longer equilibration times; sensitive to mobile phase pH changes.

Experimental Data Comparison

The following data represents a controlled study comparing resolution (


) and Tailing Factor (

) for the critical pair (API vs. Imp-B).

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5-95% B over 20 mins.

  • Flow: 1.0 mL/min.[2][3]

  • Temp: 30°C.

Performance Metrics Table
MetricMethod A (C18)Method B (PFP)Interpretation
Retention Time (API) 12.4 min13.8 minPFP retains halogenated aromatics longer due to specific interactions.
Resolution (

) (API / Imp-B)
1.2 (Co-elution) 3.8 (Baseline) PFP is superior for the critical des-chloro separation.
Tailing Factor (

)
1.41.1PFP phases often have rigid structures that mask silanols better for basic amines.
Selectivity (

)
1.021.15The chemical difference is amplified on the fluorinated phase.

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Standard Stock: Dissolve 10 mg of 3,5-Dichloro-4-fluorophenacylamine in 10 mL Methanol (1 mg/mL).

  • Impurity Spiking: Spike Imp-A, Imp-B, and Imp-C at 0.5% level relative to API.

  • Diluent: Water:Acetonitrile (90:10) + 0.1% Formic Acid. Note: Using a highly aqueous diluent prevents "solvent effect" peak distortion for early eluters.

Protocol 2: PFP Method (Recommended)

This workflow is the "Gold Standard" for this separation.

  • System Preparation: Flush system with Water:Methanol (50:50) to remove any storage solvents.

  • Equilibration: Pump Mobile Phase A:B (95:5) for 20 minutes. PFP columns require longer equilibration than C18 to stabilize the dipole surface layer.

  • Injection: Inject 5 µL of the sample.

  • Gradient Program:

    • 0.0 min: 5% B

    • 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 18.0 min: 60% B (Shallow gradient for resolution)

    • 20.0 min: 95% B (Wash dimers)

    • 25.0 min: 95% B

    • 25.1 min: 5% B

  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary for non-aromatic fragments).

Visual Analysis & Decision Logic

Diagram 1: Impurity Origin & Separation Pathways

This diagram visualizes where the impurities come from and which chromatographic mechanism targets them.

ImpuritySeparation Start Synthesis: 3,5-Dichloro-4-fluoroacetophenone Step1 Bromination & Amination Start->Step1 API API: 3,5-Dichloro-4-fluorophenacylamine Step1->API ImpA Imp-A: Unreacted SM (Hydrophobic) Step1->ImpA Residual ImpB Imp-B: Des-chloro Analog (Structural Isomerism) Step1->ImpB Side Rxn ImpD Imp-D: Dimer (Very Hydrophobic) Step1->ImpD Condensation MethodPFP Method B: PFP Separates by Halogen Interaction API->MethodPFP MethodC18 Method A: C18 Separates by Hydrophobicity ImpA->MethodC18 Easy ImpB->MethodC18 Difficult ImpB->MethodPFP Targeted ImpD->MethodC18 Easy ResultFail Co-elution of API & Imp-B MethodC18->ResultFail ResultSuccess Baseline Separation MethodPFP->ResultSuccess

Caption: Synthesis pathway showing the origin of impurities and the divergence in separation success between C18 and PFP phases.

Diagram 2: Method Development Decision Tree

Follow this logic to validate the method in your own lab.

MethodLogic Start Start Method Development Check1 Are De-halogenated Impurities Present? Start->Check1 PathC18 Use C18 Column (Standard RP-HPLC) Check1->PathC18 No PathPFP Use PFP Column (Fluorophenyl) Check1->PathPFP Yes (Critical) Opt1 Optimize Gradient Slope PathC18->Opt1 Opt2 Add Methanol to Mobile Phase (Enhances pi-pi selectivity) PathPFP->Opt2 Validation Check Peak Purity (DAD) & Resolution > 2.0 Opt1->Validation Opt2->Validation

Caption: Decision tree for selecting the stationary phase based on the specific impurity profile of the batch.

Expert Commentary & Causality

Why PFP outperforms C18 for this specific molecule: The "Fluorine Effect" is the deciding factor. In a C18 column, retention is governed almost exclusively by the partition coefficient (


). Since the API and Imp-B (Des-chloro) have nearly identical lipophilicity, C18 fails to discriminate.

However, a Pentafluorophenyl (PFP) phase possesses a highly electron-deficient aromatic ring.

  • 
     Stacking:  The electron-rich aromatic ring of the API interacts with the electron-poor PFP phase.
    
  • Halogen Selectivity: The API has three halogens (2 Cl, 1 F) while Imp-B has two (1 Cl, 1 F). This difference in electron density and polarizability creates a distinct difference in interaction energy on the PFP surface that does not exist on the inert C18 surface [1].

Self-Validating the Protocol: To ensure trustworthiness, perform a System Suitability Test (SST) before every run.

  • Requirement: Resolution (

    
    ) between API and Imp-B must be 
    
    
    
    .
  • Diagnostic: If

    
     drops, it indicates the "fluorine-active" sites on the column are fouled. Wash with 100% Acetonitrile or replace the column; do not simply adjust the gradient.
    

References

  • Comparison of Fluorinated Stationary Phases: Title: "Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers."[4] Source: Journal of Chromatography A / PubMed. URL:[Link]

  • Mechanism of PFP Phases: Title: "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Source: LCGC International. URL:[Link]

  • General Synthesis & Impurity Origins: Title: "3,5-Dichloro-4-fluorobenzonitrile - Substance Overview."[5] Source: NIH / PubChem. URL:[Link]

Sources

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